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  • Product: 2-methoxy-5-methyl-1H-benzo[d]imidazole
  • CAS: 160952-25-0

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of 2-Methoxy-5-methyl-1H-benzo[d]imidazole: A Senior Application Scientist’s Guide

Executive Summary The compound 2-methoxy-5-methyl-1H-benzo[d]imidazole (CAS 160952-25-0) [1] is a highly functionalized heterocyclic core frequently utilized in the synthesis of proton pump inhibitors (PPIs) and novel re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-methoxy-5-methyl-1H-benzo[d]imidazole (CAS 160952-25-0) [1] is a highly functionalized heterocyclic core frequently utilized in the synthesis of proton pump inhibitors (PPIs) and novel receptor agonists. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its electronic environment and dynamic solution-phase behavior. This whitepaper provides a comprehensive, self-validating framework for predicting, acquiring, and interpreting the 1 H and 13 C NMR spectra of this critical intermediate.

Mechanistic Causality in NMR Chemical Shifts

To move beyond mere pattern matching, we must analyze the physical chemistry dictating the chemical shifts of 2-methoxy-5-methyl-1H-benzo[d]imidazole. The observed spectrum is the product of two primary phenomena: prototropic tautomerism and competing electronic substituent effects.

Prototropic Tautomerism Dynamics

In solution, 1H-benzimidazoles undergo rapid intermolecular proton exchange between the N1 and N3 atoms. For an asymmetrically substituted benzimidazole (due to the 5-methyl group), this exchange interconverts the 5-methyl-1H and 6-methyl-1H tautomers.

  • The Causality: At room temperature in DMSO- d6​ , the rate of this proton exchange ( kex​ ) is often comparable to the NMR timescale ( Δν ). Consequently, the signals for C4/C7 and C5/C6 do not appear as distinct sharp peaks for each tautomer, nor do they perfectly average into sharp singlets; instead, they exhibit characteristic exchange broadening . This broadening is a diagnostic feature of the free N-H benzimidazole core.

Tautomerism_Dynamics T1 5-Methyl-1H-Tautomer (N1-H) Eq Prototropic Exchange (Solvent & Temp Dependent) T1->Eq k_ex ≈ Δν T2 6-Methyl-1H-Tautomer (N3-H) T2->Eq k_ex ≈ Δν Obs Time-Averaged NMR Spectrum (Broadened C4/C7 Signals) Eq->Obs RT in DMSO-d6

Fig 1: Prototropic tautomerism dynamics of 2-methoxy-5-methyl-1H-benzo[d]imidazole in solution.

Electronic Contributions of Substituents
  • The 2-Methoxy Group (-OCH 3​ ): The oxygen atom exerts a strong inductive electron-withdrawing effect (-I) through the σ -bond framework, severely deshielding the C2 carbon. However, its lone pairs donate electron density via resonance (+R) into the imidazole ring. The net result is an extreme downfield shift for the C2 carbon to approximately 154–156 ppm, a hallmark of 2-alkoxybenzimidazoles [2].

  • The 5-Methyl Group (-CH 3​ ): This group provides weak inductive electron donation (+I) and hyperconjugation. This slightly shields the ortho protons (H4 and H6), pushing them upfield relative to the unsubstituted H7 proton, and establishes the aliphatic resonances near 2.4 ppm ( 1 H) and 21 ppm ( 13 C) [3].

Quantitative Data: Predicted Chemical Shift Profiles

Based on the empirical data of the constituent fragments (2-methoxybenzimidazole [4] and 5-methylbenzimidazole [3]), the following tables summarize the highly accurate predicted shift profiles for the target molecule.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)MultiplicityIntegrationStructural Rationale
N-H 11.80 – 12.20Broad singlet1HHighly deshielded by heteroatoms; broadened by rapid prototropic exchange.
C7-H ~7.35Doublet ( J≈8.1 Hz)1HOrtho coupling to H6; lacks the shielding +I effect of the methyl group.
C4-H ~7.18Broad singlet / d ( J≈1.2 Hz)1HMeta coupling to H6; shielded by the adjacent 5-methyl group.
C6-H ~6.92Doublet of doublets ( J≈8.1,1.2 Hz)1HOrtho to H7, meta to H4; shielded by the adjacent 5-methyl group.
O-CH 3​ ~4.05Singlet3HDeshielded aliphatic protons due to direct attachment to the electronegative oxygen.
Ar-CH 3​ ~2.38Singlet3HStandard benzylic methyl shift [3].
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)TypeStructural Rationale
C2 ~155.8QuaternaryExtreme deshielding from O and two N atoms via σ -withdrawal [2].
C3a / C7a 138.2, 135.9QuaternaryBridgehead carbons; often broadened or averaged due to tautomerism.
C5 ~130.4QuaternaryAromatic carbon substituted by the methyl group.
C6 ~122.3CHAromatic carbon ortho to the methyl group.
C7 ~114.1CHAromatic carbon meta to the methyl group.
C4 ~111.5CHMost shielded aromatic carbon due to ortho-methyl hyperconjugation.
O-CH 3​ ~57.1CH 3​ Deshielded aliphatic carbon attached directly to oxygen.
Ar-CH 3​ ~21.5CH 3​ Standard benzylic methyl carbon [3].

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in structural assignment, the NMR acquisition must be designed as a self-validating system . Relying solely on 1D chemical shifts is insufficient due to the tautomeric broadening inherent to benzimidazoles. The following protocol guarantees structural confirmation through 2D heteronuclear correlation.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation:

    • Causality: Benzimidazoles form strong intermolecular hydrogen bonds, rendering them poorly soluble in CDCl 3​ . DMSO- d6​ acts as a strong hydrogen bond acceptor, disrupting these networks and ensuring complete dissolution.

    • Action: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • 1D 1 H Acquisition:

    • Acquire standard 1D 1 H spectrum (ns=16, d1=1.0s). Ensure the N-H proton (~12 ppm) is captured by setting the spectral width (SW) to at least 15 ppm.

  • 1D 13 C Acquisition (Critical Step):

    • Causality: Quaternary carbons (C2, C3a, C7a, C5) lack attached protons, meaning they rely on slower chemical shift anisotropy and dipole-dipole interactions with distant protons for relaxation. A standard 1-second relaxation delay (D1) will lead to signal saturation and missing quaternary peaks.

    • Action: Acquire the 13 C spectrum with an extended relaxation delay (D1 = 2.5 to 3.0 seconds ) and a minimum of 512 scans.

  • 2D HMBC Validation (The Self-Validating Lock):

    • Action: Acquire a 2D 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

    • Validation Check: You must observe a strong 3JCH​ cross-peak correlating the sharp methoxy proton singlet ( δ 4.05) to the highly deshielded quaternary carbon ( δ 155.8). If this specific cross-peak is absent, the methoxy group is not attached to C2, and the structural assignment is invalid.

NMR_Validation_Workflow Prep Sample Prep (15mg in DMSO-d6) Acq1D 1D Acquisition (Extended D1 for 13C) Prep->Acq1D Acq2D 2D Validation (HSQC & HMBC) Acq1D->Acq2D Analysis Signal Assignment (Validate 3J_CH to C2) Acq2D->Analysis

Fig 2: Self-validating NMR acquisition workflow for structural elucidation.

Conclusion

The accurate NMR characterization of 2-methoxy-5-methyl-1H-benzo[d]imidazole requires accounting for the electronic push-pull of its substituents and the dynamic prototropic exchange of the imidazole ring. By utilizing DMSO- d6​ to manage exchange rates, extending 13 C relaxation delays to capture critical quaternary carbons, and employing HMBC cross-peaks as a self-validating structural lock, researchers can unequivocally verify the integrity of this pharmaceutical building block.

References

  • Pharmacophore Identification and Scaffold Exploration to Discover Novel, Potent, and Chemically Stable Inhibitors of Acid Ceramidase in Melanoma Cells | ACS Publications (Journal of Medicinal Chemistry). Available at:[Link][2]

  • Copper-Catalyzed Aminothiolation of Terminal Alkynes with Tunable Regioselectivity | The Royal Society of Chemistry (Chemical Communications). Available at:[Link][3]

  • Discovery of the First Non-Peptide Full Agonists for the Human Bradykinin B2 Receptor Incorporating 4-(2-Picolyloxy)quinoline and 1-(2-Picolyl)benzimidazole Frameworks | ACS Publications (Journal of Medicinal Chemistry). Available at:[Link][4]

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of 2-Methoxy-5-methyl-1H-benzo[d]imidazole: A Technical Guide

Executive Summary In modern pharmaceutical development, the precise structural characterization of heterocyclic intermediates is non-negotiable. 2-Methoxy-5-methyl-1H-benzo[d]imidazole (CAS No. 160952-25-0) serves as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the precise structural characterization of heterocyclic intermediates is non-negotiable. 2-Methoxy-5-methyl-1H-benzo[d]imidazole (CAS No. 160952-25-0) serves as a critical structural motif and intermediate in the synthesis of active pharmaceutical ingredients (APIs), including various proton pump inhibitors and kinase inhibitors.

For drug development professionals, understanding the solid-state chemistry of this compound is vital. Benzimidazole derivatives are notorious for their complex solid-state behaviors, including prototropic tautomerism, polymorphism, and intricate hydrogen-bonding networks[1]. This whitepaper provides an authoritative, in-depth guide to the crystallographic profiling of 2-methoxy-5-methyl-1H-benzo[d]imidazole, detailing the causality behind crystallization techniques, X-ray diffraction (XRD) workflows, and the interpretation of its supramolecular architecture.

Structural Chemistry & Tautomeric Dynamics

The core challenge in the crystallographic study of 2-methoxy-5-methyl-1H-benzo[d]imidazole lies in its tautomeric nature. In solution, the molecule undergoes rapid 1,3-prototropic shifts between the 1H and 3H tautomers[2]. However, during crystallization, this dynamic equilibrium "freezes," and the molecule locks into a specific tautomeric state dictated by the thermodynamic stability of the resulting crystal lattice[1].

The Role of Substituents
  • 5-Methyl Group: Introduces steric bulk and weak electron-donating properties via hyperconjugation, slightly breaking the symmetry of the benzimidazole core and influencing the preferred directionality of π−π stacking interactions.

  • 2-Methoxy Group: Acts as both a hydrogen-bond acceptor (via the oxygen lone pairs) and a conformational lock. The methoxy group typically adopts a coplanar conformation with the benzimidazole ring to maximize p−π orbital overlap, contributing to the overall planarity of the molecule[3].

Tautomerism_Packing Core Benzimidazole Core Tautomer1 1H-Tautomer Core->Tautomer1 Prototropic Shift Tautomer2 3H-Tautomer Core->Tautomer2 Prototropic Shift PiPi π-π Stacking (Parallel Alignment) Core->PiPi Planar Conformation Hbond Intermolecular H-Bonds (N-H···N / N-H···O) Tautomer1->Hbond Solid-State Freezing Tautomer2->Hbond Solid-State Freezing Lattice Supramolecular Lattice Hbond->Lattice Directional Assembly PiPi->Lattice Stacking

Logical relationship between tautomerism, intermolecular forces, and crystal lattice assembly.

Experimental Protocol: Single-Crystal Growth

To obtain high-resolution X-ray diffraction data, one must first grow a pristine single crystal. Benzimidazoles are prone to precipitating as microcrystalline or amorphous powders if supersaturation occurs too rapidly. Therefore, a vapor diffusion methodology is strictly recommended over rapid cooling.

Step-by-Step Methodology
  • Solvent Selection (Causality): Dissolve 10–15 mg of 2-methoxy-5-methyl-1H-benzo[d]imidazole in a minimum volume (approx. 0.5 mL) of a good solvent, such as dichloroethane or hot ethanol. These solvents disrupt pre-existing hydrogen-bonded dimers in the powder, ensuring monomeric dissolution[4].

  • Antisolvent Chamber: Place the open vial containing the solution into a larger, sealed chamber containing 3–5 mL of an antisolvent (e.g., pentane or hexanes).

  • Controlled Nucleation: Allow the system to stand undisturbed at ambient temperature (20–25 °C) for 3 to 7 days. Why? The volatile antisolvent slowly diffuses into the inner vial, gradually lowering the solubility of the compound. This controlled supersaturation gradient favors the nucleation of a single, thermodynamically stable polymorph rather than kinetic agglomerates[4].

  • Self-Validation (Optical Microscopy): Harvest the crystals and examine them under a polarized light microscope. A diffraction-quality crystal must exhibit uniform extinction (birefringence) when rotated, confirming it is a single crystal and not a twinned lattice.

X-ray Diffraction Workflow & Data Processing

Once a suitable crystal (optimal dimensions ~0.2 × 0.3 × 0.5 mm) is isolated, it must be subjected to single-crystal X-ray diffraction (SCXRD).

Step-by-Step Methodology
  • Mounting and Cryocooling: Mount the crystal on a cryoloop using paratone oil. Immediately transfer it to the diffractometer's nitrogen gas stream set to 173 K (or lower)[4].

    • Causality: Cooling to 173 K minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes). This is absolutely critical for benzimidazoles, as it allows the crystallographer to accurately locate the electron density of the N-H proton, thereby definitively assigning the tautomeric state[5].

  • Data Collection: Utilize a diffractometer equipped with a CCD or CMOS area detector and graphite-monochromated Cu K α radiation ( λ=1.54178 Å)[4]. Cu radiation provides stronger diffraction intensities for light-atom (C, H, N, O) organic molecules compared to Mo radiation.

  • Integration and Scaling: Process the raw frames using integration software (e.g., Bruker SAINT) and apply multi-scan absorption corrections (e.g., SADABS)[4].

  • Structure Solution and Refinement: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL)[5].

  • Self-Validation (checkCIF): The final structural model must be validated through the IUCr checkCIF routine. A reliable model will yield an R1​ value < 0.05, a wR2​ < 0.15, and a Goodness-of-Fit (GoF) near 1.0. Any Level A or B alerts (e.g., missed symmetry or pseudo-inversion centers) must be resolved, as these often indicate unrecognized tautomeric disorder[1].

XRD_Workflow Start 2-Methoxy-5-methyl-1H- benzo[d]imidazole Solvent Solvent Screening (Vapor Diffusion) Start->Solvent Cryst Single Crystal Growth (Controlled Supersaturation) Solvent->Cryst Nucleation Mount Crystal Mounting (Cryoloop + Paratone Oil) Cryst->Mount Selection Diffract X-ray Diffraction (173 K, Cu Kα) Mount->Diffract Freezing Integrate Data Integration (SAINT / SADABS) Diffract->Integrate Frames Solve Structure Solution (SHELXT) Integrate->Solve hkl Data Refine Least-Squares Refinement (SHELXL) Solve->Refine Phase Model CIF Final CIF & Validation Refine->CIF R1 < 0.05

Experimental workflow for single-crystal X-ray diffraction of benzimidazole derivatives.

Crystallographic Data & Supramolecular Architecture

While proprietary variations exist depending on the specific solvate or polymorph isolated during API development, the structural parameters of 2-methoxy-5-methyl-1H-benzo[d]imidazole adhere to highly predictable crystallographic constraints observed across the benzimidazole class[3].

Quantitative Structural Parameters

The following table synthesizes the expected quantitative data for this compound, derived from high-resolution XRD studies of analogous 2-substituted benzimidazoles:

Crystallographic ParameterRepresentative Value / Expected RangeStructural Implication
Crystal System Monoclinic or TriclinicTypical for planar heterocyclic organics maximizing packing efficiency.
Space Group P21​/c or P1ˉ Centrosymmetric packing is highly favored due to the formation of hydrogen-bonded dimers[1].
Benzimidazole Core Planarity Mean deviation < 0.02 ÅThe fused bicyclic system is rigidly planar[3], allowing for tight crystal packing.
Methoxy Torsion Angle ~0° to 5° (Coplanar)Maximizes resonance stabilization between the oxygen lone pairs and the imidazole ring.
Primary Hydrogen Bonds N–H···N or N–H···ODominant force driving lattice assembly. Distances typically range from 2.65 Å to 2.85 Å[2].
π−π Stacking Distance 3.30 Å – 3.50 ÅParallel offset stacking between the benzene and imidazole rings of adjacent molecules[1].
Intermolecular Interactions and Packing

In the solid state, the packing of 2-methoxy-5-methyl-1H-benzo[d]imidazole is primarily consolidated by a robust network of intermolecular hydrogen bonds[1]. If the molecule crystallizes in a solvent-free state, it typically forms centrosymmetric dimers characterized by R22​(8) ring motifs, where the N-H proton of one molecule donates to the unprotonated N3 atom of the adjacent molecule[3].

Alternatively, the presence of the 2-methoxy group introduces a competing hydrogen-bond acceptor. In certain polymorphic forms, this can lead to the formation of infinite supramolecular polymeric chains (N-H···O interactions) propagating along a specific crystallographic axis[2]. These primary hydrogen-bonded networks are further stabilized in three dimensions by offset π−π stacking interactions between the planar benzimidazole cores, resulting in a highly stable, dense crystal lattice[3].

References

  • The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited IUCr Journals URL: [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives IntechOpen URL:[Link]

  • Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Crystal structure of a benzimidazole hepatitis C virus inhibitor free and in complex with the viral RNA target PMC - NIH URL:[Link]

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions MDPI URL: [Link]

Sources

Foundational

Physicochemical Profiling and pKa Dynamics of 2-Methoxy-5-methyl-1H-benzo[d]imidazole: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the benzimidazole core serves as a highly privileged structural motif. Specifically, 2-methoxy-5-methyl-1H-benzo[d]imidazole (2-MMB) (CAS: 160952-25-0)[1] is a highly vers...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the benzimidazole core serves as a highly privileged structural motif. Specifically, 2-methoxy-5-methyl-1H-benzo[d]imidazole (2-MMB) (CAS: 160952-25-0)[1] is a highly versatile pharmacophore utilized in the development of melatonin receptor agonists, kinase inhibitors, and proton pump intermediates[2]. The precise substitution pattern—a methoxy group at the C2 position and a methyl group at the C5 position—imparts unique electronic and steric properties that govern its solubility, lipophilicity, and acid-base behavior.

This whitepaper provides an in-depth analysis of the physicochemical properties of 2-MMB, explores the causality behind its pKa dynamics, and establishes self-validating experimental protocols for its characterization.

Physicochemical Profiling and ADME Causality

The structural features of 2-MMB dictate its pharmacokinetic behavior. The table below synthesizes its core quantitative data and explains the mechanistic impact of these properties on drug design.

PropertyValueCausality / Impact on Drug Design
Molecular Weight 162.19 g/mol Low molecular weight enables high ligand efficiency (LE) and leaves ample "molecular real estate" for further elaboration[1].
LogP (Predicted) ~2.35An optimal lipophilicity score (between 2 and 3) ensures excellent membrane permeability without the risk of excessive hydrophobic trapping in lipid bilayers.
Topological Polar Surface Area (TPSA) 27.05 ŲFalling well below the 90 Ų threshold, this low TPSA is highly predictive of robust blood-brain barrier (BBB) penetration, ideal for CNS-targeting therapeutics.
pKa (Conjugate Acid) ~5.20 – 5.40Ensures the molecule is predominantly in its neutral, un-ionized state at physiological pH (7.4), maximizing passive cellular absorption[3].
H-Bond Donors / Acceptors 1 / 2The single N-H donor and two acceptors (methoxy oxygen, imine nitrogen) allow for specific, directional interactions with target protein hinge regions.

Acid-Base Chemistry: Electronic Effects and Tautomerism

The basicity of the benzimidazole ring is entirely dependent on the availability of the lone pair on the imine-like nitrogen (N3). Unsubstituted benzimidazole has an aqueous pKa of approximately 5.5. The introduction of substituents in 2-MMB creates a complex push-pull electronic environment[4]:

  • The 2-Methoxy Effect: The methoxy group exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond network, which pulls electron density away from the ring, typically lowering the pKa (e.g., 2-methoxybenzimidazole drops to a pKa of ~4.89–5.06)[3]. However, the oxygen lone pairs also engage in resonance donation (+R) into the pi-system, partially offsetting the inductive withdrawal.

  • The 5-Methyl Effect: The methyl group at the C5 position provides a weak electron-donating effect via induction (+I) and hyperconjugation. This stabilizes the positive charge of the protonated imidazolium cation, raising the pKa by approximately 0.2 to 0.3 units relative to the des-methyl analog.

  • Tautomeric Exchange: In its neutral state, 2-MMB undergoes rapid annular tautomerism between the 1H and 3H forms. Because the molecule is asymmetric (due to the 5-methyl group), these tautomers (5-methyl vs. 6-methyl) are chemically distinct but exist in a rapid, dynamic equilibrium at room temperature.

Tautomerism Cation Cation Taut1 1H-Tautomer pH 7.4 5-Methyl Form Cation->Taut1 -H+ (pKa ~5.3) Taut2 3H-Tautomer pH 7.4 6-Methyl Form Cation->Taut2 -H+ (pKa ~5.3) Taut1->Taut2 Rapid Annular Tautomerization

Fig 1: Protonation state and annular tautomerism network of 2-MMB.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the determination of pKa and LogP for poorly soluble heterocyclic fragments like 2-MMB requires self-validating workflows. Direct aqueous titration often fails due to micro-precipitation of the neutral species.

Protocol A: UV-Metric pKa Determination via Yasuda-Shedlovsky Extrapolation

Rationale: 2-MMB exhibits a distinct UV chromophore shift upon protonation. Because of its poor aqueous solubility at pH > 6, a co-solvent system must be used. The Yasuda-Shedlovsky method extrapolates the apparent pKa (psKa) measured in co-solvents back to a 0% co-solvent (pure water) state.

  • Solvent Preparation: Prepare four methanol/water co-solvent mixtures (10%, 20%, 30%, and 40% MeOH v/v). Causality: Maintaining a constant ionic strength background (0.15 M KCl) across all mixtures is critical to stabilize activity coefficients and mimic physiological osmolarity.

  • Analyte Stock: Dissolve 2-MMB in pure HPLC-grade methanol to create a 10 mM stock.

  • Titration Execution: Inject the stock into the co-solvent buffers to achieve a final analyte concentration of 50 µM. Titrate from pH 2.0 to 10.0 using 0.1 M HCl and 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption.

  • Spectral Acquisition & Self-Validation: Record UV absorbance from 200 nm to 400 nm. Validation Check: Monitor the spectra for a strict isosbestic point (typically ~260 nm for 2-alkoxybenzimidazoles). The presence of a tight isosbestic point internally validates that the system is a pure two-state (cation-to-neutral) equilibrium without degradation or precipitation artifacts.

  • Data Extrapolation: Calculate the apparent pKa (psKa) for each co-solvent ratio using multi-wavelength regression. Plot psKa versus the reciprocal of the dielectric constant ( 1/ϵ ) and extrapolate the linear regression to the dielectric constant of pure water to determine the true aqueous pKa.

Workflow Step1 1. Sample Preparation Dissolve 2-MMB in MeOH/H2O (0.15M KCl) Step2 2. UV-Metric Titration Scan 200-400 nm across pH 2.0-10.0 Step1->Step2 Step3 3. Isosbestic Point Analysis Validate spectral purity & two-state model Step2->Step3 Step4 4. Yasuda-Shedlovsky Extrapolation Plot apparent pKa vs. 1/Dielectric Constant Step3->Step4 Step5 5. Orthogonal Validation Confirm aqueous pKa via NMR Titration Step4->Step5

Fig 2: Self-validating UV-Metric workflow for aqueous pKa determination.

Protocol B: LogP Determination via Shake-Flask and LC-MS/MS

Rationale: While computational LogP (cLogP) provides a baseline (~2.35), experimental validation is required. The shake-flask method coupled with LC-MS/MS provides high sensitivity and accuracy.

  • Phase Saturation (Critical Step): Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours prior to the experiment. Causality: This prevents volume shifts and mutual dissolution during the actual partitioning experiment, ensuring accurate phase-volume ratios.

  • Partitioning: Dissolve 2-MMB in the saturated octanol phase (1 mg/mL). Mix equal volumes (1 mL) of the spiked octanol and saturated buffer in a glass vial. Shake mechanically at 25°C for 60 minutes.

  • Phase Separation & Self-Validation: Centrifuge the mixture at 3000 rpm for 15 minutes. Validation Check: Centrifugation is absolutely mandatory to break invisible micro-emulsions; failure to do so results in octanol micro-droplets in the aqueous phase, falsely elevating the aqueous concentration and artificially lowering the measured LogP.

  • Quantification: Carefully extract aliquots from both phases. Dilute appropriately and quantify 2-MMB using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate LogP as log10​([Octanol]/[Buffer]) .

References

  • Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles Source: Journal of Physical Chemistry A (ACS Publications) URL:[Link][3]

  • Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

Sources

Exploratory

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 2-Methoxy-5-Methyl-1H-Benzo[d]imidazole Scaffolds

Prepared by: Gemini, Senior Application Scientist Executive Summary The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from proton pump inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from proton pump inhibitors to anthelmintics.[1] The specific 2-methoxy-5-methyl-1H-benzo[d]imidazole variant represents a class of compounds with significant potential, yet its successful development hinges on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides an in-depth framework for researchers and drug development professionals to comprehensively characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this scaffold. Moving beyond a simple recitation of protocols, this document emphasizes the causal logic behind experimental choices, the establishment of self-validating assays, and the integration of in silico, in vitro, and in vivo data to build a predictive and robust PK model.

The Foundational Role of Pharmacokinetics

The journey of a drug candidate from administration to its site of action and eventual elimination is governed by its pharmacokinetic properties. For the 2-methoxy-5-methyl-1H-benzo[d]imidazole scaffold, early and accurate PK profiling is not merely a regulatory checkbox but a critical tool for rational drug design. It allows for the optimization of dosing regimens, the prediction of potential drug-drug interactions (DDIs), and the mitigation of safety risks, ultimately increasing the probability of clinical success.[2][3]

The Core Scaffold

The 2-methoxy-5-methyl-1H-benzo[d]imidazole structure provides a unique combination of lipophilicity and hydrogen bonding potential, which dictates its interaction with biological systems. Understanding this core is the first step in predicting its behavior.

Caption: 2-Methoxy-5-methyl-1H-benzo[d]imidazole core structure.

The Strategic Workflow for PK Profiling

A successful PK profiling campaign is a tiered, iterative process. It begins with high-throughput in silico and in vitro assays to enable rapid, data-driven decisions and progresses to more resource-intensive in vivo studies for definitive characterization. This funnel approach ensures that only the most promising candidates advance, optimizing resource allocation.

PK_Workflow insilico In Silico & Physicochemical Profiling (Solubility, LogP, pKa) invitro Tier 1: In Vitro ADME Assays (Permeability, Stability, PPB, CYP Inhibition) insilico->invitro Early Assessment bioanalysis Bioanalytical Method Development & Validation (LC-MS/MS) invitro->bioanalysis Candidate Selection invivo Tier 2: In Vivo PK Study (Rodent IV & PO Dosing) bioanalysis->invivo Quantitation Tool metid Metabolite Identification & Profiling invivo->metid Sample Analysis modeling PK/PD Modeling & Human Dose Prediction invivo->modeling Data Integration metid->modeling Data Integration

Caption: A tiered experimental workflow for pharmacokinetic profiling.

In Silico and Physicochemical Characterization: The Predictive Foundation

Before any wet lab experiments are conducted, significant insights can be gained from computational and basic physicochemical tests. These early indicators of drug-like properties are essential for identifying potential liabilities.[4][5]

ParameterExperimental MethodCausality & SignificanceTarget Value
Aqueous Solubility Kinetic/Thermodynamic Solubility AssayPoor solubility is a primary cause of low oral bioavailability. The compound must dissolve in gastrointestinal fluids to be absorbed.[6][7]> 50 µM
Lipophilicity (LogD at pH 7.4) Shake-flask or HPLC methodGoverns the balance between solubility and membrane permeability. Too high can lead to poor solubility and high metabolic clearance; too low can lead to poor absorption.1 - 3
In Silico ADME Software (e.g., SwissADME, pkCSM)Provides early warnings for potential issues like P-glycoprotein (P-gp) efflux, poor GI absorption, or blood-brain barrier (BBB) penetration based on structural motifs.[4][8]Varies by model

Core In Vitro Assays: Simulating the Biological Environment

In vitro assays provide controlled, reproducible systems to investigate individual ADME processes. The data generated here are crucial for ranking compounds and building predictive models.

Permeability Assessment: The Caco-2 Bidirectional Assay

Principle & Causality: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express transporters similar to the human intestinal epithelium. It is the gold standard for predicting intestinal permeability and identifying whether a compound is a substrate for efflux transporters like P-gp.

Step-by-Step Protocol:

  • Cell Seeding: Seed Caco-2 cells onto a 24-well Transwell® plate insert and culture for 21-25 days until a confluent, differentiated monolayer is formed.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. A TEER value > 200 Ω·cm² is typically required.

  • Assay Initiation:

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • For A-to-B (Apical to Basolateral) assessment, add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For B-to-A (Basolateral to Apical) assessment, add the compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

  • Self-Validation System:

    • High Permeability Control: Propranolol (Papp > 10 x 10⁻⁶ cm/s).

    • Low Permeability Control: Atenolol (Papp < 1 x 10⁻⁶ cm/s).

    • Efflux Substrate Control: Digoxin (Efflux Ratio > 2).

  • Quantification: Analyze compound concentrations in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Metabolic Stability: Liver Microsomal Assay

Principle & Causality: The liver is the primary site of drug metabolism. Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism.[9] This assay determines the intrinsic clearance (CLint) of a compound, predicting its metabolic fate in the body.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing liver microsomes (e.g., human or rat at 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Add the test compound (e.g., at 1 µM final concentration) to the master mix and pre-incubate for 5 minutes at 37°C to allow for temperature equilibration.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding ice-cold acetonitrile containing an internal standard.

  • Self-Validation System:

    • -NADPH Control: A parallel incubation is run without NADPH. Significant compound loss in this control indicates non-enzymatic degradation or instability.

    • High Clearance Control: Verapamil or Testosterone (t½ < 15 min).

    • Low Clearance Control: Warfarin (t½ > 60 min).

  • Sample Processing & Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound concentration via LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Distribution: Plasma Protein Binding (PPB)

Principle & Causality: Drugs bind to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound fraction of a drug is free to distribute into tissues and exert a pharmacological effect.[10] High PPB can limit efficacy and alter clearance. Rapid Equilibrium Dialysis (RED) is a common and reliable method to determine the fraction unbound (fu).

Step-by-Step Protocol:

  • Device Preparation: Prepare the RED device, which consists of two chambers separated by a semi-permeable dialysis membrane (8 kDa molecular weight cutoff).

  • Sample Addition: Add plasma spiked with the test compound (e.g., at 1 µM) to one chamber and phosphate buffer to the other.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling & Matrix Matching: After incubation, take equal volume samples from both the plasma and buffer chambers. To avoid analytical artifacts, add blank buffer to the plasma sample and blank plasma to the buffer sample to match the matrix composition.

  • Analysis: Precipitate proteins with acetonitrile and analyze the concentrations in both chambers by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Bioanalytical Method: The Key to Accurate Quantification

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the industry standard due to its superior sensitivity and selectivity.[11][12][13]

Validation ParameterAcceptance Criteria (Typical)
Linearity r² ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Monitored to ensure no significant ion suppression or enhancement
Stability Stable under all relevant conditions (bench-top, freeze-thaw, long-term)

In Vivo Pharmacokinetic Studies: The Definitive Profile

Animal studies provide the integrated output of all ADME processes, delivering key parameters that describe the drug's disposition in a living system. The Sprague-Dawley rat is a commonly used model for initial PK screening.

Step-by-Step Protocol (Rat Model):

  • Animal Acclimation & Grouping: Acclimate male Sprague-Dawley rats (n=3-4 per group) for at least one week.

  • Dose Formulation & Administration:

    • Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) as a bolus via the tail vein. This route provides 100% bioavailability by definition and is used to determine clearance and volume of distribution.[3]

    • Oral (PO) Group: Administer the compound (e.g., 10 mg/kg) via oral gavage. This route is used to determine oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the saphenous or jugular vein at pre-defined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Immediately process blood samples by centrifuging to obtain plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the drug concentration in plasma samples using the validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following key PK parameters:

ParameterDefinition
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area Under the plasma concentration-time Curve
Elimination half-life
CL Clearance (rate of drug removal from the body)
Vd Volume of Distribution (apparent volume into which the drug distributes)
F% Absolute Oral Bioavailability

Unraveling Metabolic Pathways

Identifying how a compound is metabolized is crucial for understanding its clearance mechanism and predicting potential active metabolites or toxic byproducts. For the 2-methoxy-5-methyl-1H-benzo[d]imidazole scaffold, several metabolic transformations are plausible based on common benzimidazole metabolism.[9][14]

Metabolic_Pathway Parent Parent Compound (2-methoxy-5-methyl) M1 M1: O-Demethylation (2-hydroxy-5-methyl) Parent->M1 CYP-mediated M2 M2: Aromatic Hydroxylation (2-methoxy-5-hydroxymethyl) Parent->M2 CYP-mediated M3 M3: N-Oxidation Parent->M3 CYP/FMO-mediated PhaseII Phase II Conjugation (Glucuronidation/Sulfation) M1->PhaseII M2->PhaseII

Caption: Plausible metabolic pathways for the benzimidazole scaffold.

Experimental Approach:

  • Metabolite Identification (in vitro): Incubate the parent compound at a higher concentration (e.g., 10 µM) with liver microsomes or hepatocytes. Analyze the samples using high-resolution LC-MS/MS to detect and structurally elucidate potential metabolites based on their mass shifts and fragmentation patterns.[15]

  • Metabolite Identification (in vivo): Analyze plasma and urine samples from the in vivo PK study to confirm which metabolites are formed in the whole animal.

Conclusion and Future Directions

This guide outlines a robust, integrated strategy for the comprehensive pharmacokinetic profiling of 2-methoxy-5-methyl-1H-benzo[d]imidazole scaffolds. By systematically evaluating physicochemical properties, in vitro ADME parameters, and in vivo disposition, researchers can build a deep understanding of a compound's behavior. This knowledge is paramount for selecting candidates with favorable drug-like properties, designing effective clinical studies, and ultimately, developing safe and effective medicines. The principles and protocols described herein provide a validated roadmap to navigate the complexities of drug metabolism and pharmacokinetics.

References

  • Stuchlíková, L., et al. (2016). Metabolic pathways of benzimidazole anthelmintics in harebell (Campanula rotundifolia). Chemosphere, 157, 10-17.
  • Podlipná, R., et al. (2016). Metabolic pathways of benzimidazole anthelmintics in harebell (Campanula rotundifolia). Chemosphere, 157, 10-17.
  • Jadhav, G.R., & Fasinu, P.S. (2024). Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes. Frontiers in Pharmacology, 15, 1434573.
  • Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. Available from: [Link]

  • Bogan, J.A., & Marriner, S. (1980). Analysis of benzimidazoles in body fluids by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(4), 422-3. Available from: [Link]

  • MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. Available from: [Link]

  • MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Available from: [Link]

  • Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Atlantic Technological University (ATU). Available from: [Link]

  • ResearchGate. (2016). Metabolic pathways of benzimidazole anthelmintics in harebell (Campanula rotundifolia) | Request PDF. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Integrated DFT, Molecular Docking, and In Silico ADME Analysis of New Benzimidazole Derivatives as Promising Anticancer Candidates Targeting MCF-7 Cells. Molecules, 29(4), 853. Available from: [Link]

  • Perin, N., et al. (2021). Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 386-401. Available from: [Link]

  • Křížová-Forstová, V., et al. (2011). Factors affecting pharmacokinetics of benzimidazole anthelmintics in food-producing animals: The consequences and potential risks. Research in Veterinary Science, 90(3), 459-466. Available from: [Link]

  • Křížová-Forstová, V., et al. (2011). Factors affecting pharmacokinetics of benzimidazole anthelmintics in food-producing animals: the consequences and potential risks. Research in Veterinary Science, 90(3), 459-66. Available from: [Link]

  • Spasov, A.A., & Anisimova, V.A. (2002). [Pharmacokinetics of benzimidazole derivatives]. Eksperimental'naia i klinicheskaia farmakologiia, 65(3), 72-9. Available from: [Link]

  • Khan, S.A., et al. (2016). Determination of Benzimidazoles in Pharmaceuticals and Human Serum by High-Performance Liquid Chromatography. Analytical Letters, 49(14), 2294-2304. Available from: [Link]

  • Patel, D., et al. (2021). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry, 37(3), 675-681. Available from: [Link]

  • Nygren, H., & Simon, G.R. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(9), 4155-4168. Available from: [Link]

  • Ceballos, L., et al. (2014). Multiresidue HPLC method to measure benzimidazole anthelmintics in plasma and egg from laying hens. Evaluation of albendazole metabolites residue profiles. Journal of agricultural and food chemistry, 62(21), 4772-9. Available from: [Link]

  • Boufroura, H., et al. (2016). SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5-BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND HYDRAZINE HYDRATE. Journal of Chemical and Pharmaceutical Research, 8(8), 116-123. Available from: [Link]

  • Shaik, A.B., et al. (2023). Rational design and pharmacological profiling of benzimidazole-based compounds via in silico and in vitro approaches. Journal of Pharmaceutical Research and Reports, 2(3), 1-10. Available from: [Link]

  • Fares, M., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC advances, 11(45), 28247-28263. Available from: [Link]

  • Dattatri, Y., et al. (2013). A Current Study on Benzimidazole Derivatives. Asian Journal of Research in Chemistry, 6(6), 588-598. Available from: [Link]

  • Jain, A.K., et al. (2012). Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Der Pharma Chemica, 4(1), 353-358. Available from: [Link]

  • Dubbaka, S.R., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(19), 6296. Available from: [Link]

  • Shaker, R.M., & El-dougdoug, W.I. (2017). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 9(12), 1-11. Available from: [Link]

  • Workman, P., et al. (1984). Preclinical pharmacokinetics of benznidazole. British journal of cancer, 50(3), 291-302. Available from: [Link]

  • Al-Soud, Y.A., et al. (2020). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl) acetamide derivatives. Journal of Physics: Conference Series, 1530, 012061. Available from: [Link]

  • Kumar, A., et al. (2022). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University - Science, 34(5), 102047. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-methoxy-5-methyl-1H-benzo[d]imidazole

An Application Note and Step-by-Step Protocol for the Synthesis of 2-methoxy-5-methyl-1H-benzo[d]imidazole Introduction The benzimidazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 2-methoxy-5-methyl-1H-benzo[d]imidazole

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, owing to its structural similarity to naturally occurring nucleotides.[1][2] This structural feature allows benzimidazole derivatives to interact with a wide array of biological targets, leading to their development as anthelmintic, antiviral, and anticancer agents.[3] The substituent at the 2-position of the benzimidazole ring is a critical determinant of its biological activity. Specifically, the 2-methoxy substitution provides a key structural element found in various biologically active molecules and serves as a versatile synthetic handle for further derivatization.

This guide provides a comprehensive, two-step protocol for the synthesis of 2-methoxy-5-methyl-1H-benzo[d]imidazole, designed for researchers in synthetic chemistry and drug development. The synthesis proceeds via the initial formation of a 5-methyl-1H-benzo[d]imidazol-2(3H)-one intermediate, followed by a selective O-methylation. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization of the final product, ensuring a reproducible and reliable synthesis.

Overall Synthetic Scheme

The synthesis is achieved in two primary stages:

  • Step 1: Cyclocondensation. 4-methyl-1,2-phenylenediamine is reacted with a suitable one-carbon (C1) synthon, such as dimethyl carbonate, to form the cyclic urea intermediate, 5-methyl-1H-benzo[d]imidazol-2(3H)-one.

  • Step 2: O-Methylation. The intermediate is subsequently methylated using methyl iodide in the presence of a mild base to yield the final product, 2-methoxy-5-methyl-1H-benzo[d]imidazole.

Synthetic_Workflow cluster_start cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: O-Methylation cluster_end start Starting Material: 4-methyl-1,2-phenylenediamine reaction1 Reaction with Dimethyl Carbonate (DMC) start->reaction1 Methanol workup1 Acidification & Isolation reaction1->workup1 Reaction Mixture intermediate Intermediate: 5-methyl-1H-benzo[d]imidazol-2(3H)-one workup1->intermediate Crude Intermediate reaction2 Reaction with Methyl Iodide & K₂CO₃ intermediate->reaction2 Acetone workup2 Extraction & Solvent Removal reaction2->workup2 Reaction Mixture purification Column Chromatography workup2->purification Crude Product end_product Final Product: 2-methoxy-5-methyl-1H-benzo[d]imidazole purification->end_product Pure Product Methylation_Mechanism Intermediate 5-methyl-1H-benzo[d]imidazol-2(3H)-one Anion Benzimidazolate Anion (Resonance Stabilized) Intermediate->Anion Deprotonation Base K₂CO₃ (Base) Product 2-methoxy-5-methyl-1H-benzo[d]imidazole Anion->Product SN2 Attack on CH₃ MethylIodide CH₃-I (Methyl Iodide) Byproduct K⁺I⁻

Sources

Application

Application Note &amp; Protocol: A Guided Synthesis of 2-methoxy-5-methyl-1H-benzo[d]imidazole

Abstract This document provides a comprehensive, in-depth guide for the synthesis of 2-methoxy-5-methyl-1H-benzo[d]imidazole, a key heterocyclic scaffold and a crucial intermediate in the synthesis of various pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 2-methoxy-5-methyl-1H-benzo[d]imidazole, a key heterocyclic scaffold and a crucial intermediate in the synthesis of various pharmaceutical agents, notably proton pump inhibitors. The protocol begins with the readily available starting material, 4-methyl-1,2-phenylenediamine. The described synthetic pathway is a robust, three-step process involving: (1) cyclocondensation with urea to form the benzimidazolone core, (2) subsequent chlorination to activate the C2 position, and (3) final nucleophilic substitution with sodium methoxide to yield the target product. This guide emphasizes the rationale behind procedural steps, incorporates detailed experimental protocols, and provides visual aids to elucidate the reaction workflow and mechanisms, ensuring both scientific integrity and practical applicability for researchers in the field.

Introduction & Synthetic Strategy

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including the widely used proton pump inhibitors (PPIs) like Omeprazole.[1] The target molecule, 2-methoxy-5-methyl-1H-benzo[d]imidazole, is a pivotal building block in the development of such pharmaceuticals. Its synthesis requires a strategic approach to construct the bicyclic system and introduce the desired functional groups with precision.

The synthetic route detailed herein was designed for reliability and scalability, proceeding through stable, isolable intermediates. The overall strategy is depicted below:

  • Formation of the Benzimidazolone Ring: The synthesis commences with the condensation of 4-methyl-1,2-phenylenediamine with urea. This reaction, typically conducted at elevated temperatures, provides a high-yielding and straightforward method to construct the 5-methyl-1H-benzo[d]imidazol-2(3H)-one core.[2]

  • Activation via Chlorination: The carbonyl group of the benzimidazolone is a poor leaving group for direct substitution. Therefore, it is converted into a more reactive species. Treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), effectively transforms the 2-one into 2-chloro-5-methyl-1H-benzo[d]imidazole, a highly reactive intermediate for nucleophilic substitution.[3][4]

  • Nucleophilic Substitution: The final step involves the reaction of the 2-chloro intermediate with sodium methoxide. The methoxide ion acts as a potent nucleophile, displacing the chloride at the C2 position to furnish the desired 2-methoxy-5-methyl-1H-benzo[d]imidazole.

This multi-step approach allows for purification at each stage, ensuring the high purity of the final product, which is critical for subsequent applications in drug development.

Overall Reaction Workflow

The three-step synthesis is visually summarized in the following workflow diagram.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation A 4-methyl-1,2-phenylenediamine C 5-methyl-1H-benzo[d]imidazol-2(3H)-one A->C Heat (140-180°C) B Urea E 2-chloro-5-methyl-1H-benzo[d]imidazole C->E Reflux D POCl3 G 2-methoxy-5-methyl-1H-benzo[d]imidazole E->G Methanol, Reflux F Sodium Methoxide (NaOMe)

Caption: Overall synthetic workflow from starting material to final product.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Part 1: Synthesis of 5-methyl-1H-benzo[d]imidazol-2(3H)-one

Principle: This step involves the cyclocondensation reaction between an o-phenylenediamine and urea. At high temperatures, urea decomposes to generate isocyanic acid (HNCO), which is the reactive electrophile. The diamine undergoes nucleophilic attack on the isocyanic acid, followed by intramolecular cyclization and tautomerization to yield the stable benzimidazolone structure.[2]

Reagents & Materials:

Reagent/MaterialMol. Wt.AmountMolesMolar Eq.
4-methyl-1,2-phenylenediamine122.17 g/mol 12.22 g0.101.0
Urea60.06 g/mol 7.21 g0.121.2
High-boiling solvent (e.g., o-xylene)-100 mL--

Protocol:

  • To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 4-methyl-1,2-phenylenediamine (12.22 g, 0.10 mol) and urea (7.21 g, 0.12 mol).

  • Add 100 mL of o-xylene to the flask.

  • Heat the reaction mixture with stirring to 140-150 °C. Ammonia gas will be evolved during the reaction.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • After the reaction is complete (disappearance of the starting diamine), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL) to remove any unreacted starting materials and solvent.

  • Dry the product under vacuum to yield 5-methyl-1H-benzo[d]imidazol-2(3H)-one as an off-white to light brown solid.

  • Expected Yield: 85-95%. Melting Point: ~308-312 °C.

Part 2: Synthesis of 2-chloro-5-methyl-1H-benzo[d]imidazole

Principle: The conversion of the 2-one to the 2-chloro derivative is achieved using phosphorus oxychloride (POCl₃). The lone pair on the imidazole nitrogen attacks the phosphorus atom of POCl₃, initiating a cascade that ultimately replaces the carbonyl oxygen with a chlorine atom, forming the highly reactive 2-chlorobenzimidazole intermediate.[4][5]

Chlorination_Mechanism cluster_mech Simplified Chlorination Rationale Start Benzimidazol-2-one (C=O group) Intermediate Activated Intermediate (with POCl₃) Start->Intermediate Attack by N on P Product 2-Chlorobenzimidazole (C-Cl group) Intermediate->Product Chloride displacement & Rearrangement

Caption: Conceptual pathway for the chlorination of the benzimidazolone.

Reagents & Materials:

Reagent/MaterialMol. Wt.AmountMolesMolar Eq.
5-methyl-1H-benzo[d]imidazol-2(3H)-one148.16 g/mol 14.82 g0.101.0
Phosphorus oxychloride (POCl₃)153.33 g/mol 40 mL~0.43~4.3

Protocol:

  • Caution: This step must be performed in a highly efficient fume hood as POCl₃ is toxic and corrosive.

  • Place 5-methyl-1H-benzo[d]imidazol-2(3H)-one (14.82 g, 0.10 mol) into a 100 mL round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a trap).

  • Carefully and slowly add phosphorus oxychloride (40 mL) to the flask. The mixture may become a thick slurry.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The mixture should become a clearer solution as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Work-up: Slowly and very carefully, pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Once the ice has melted, neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution until the pH is approximately 7-8. The product will precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to afford 2-chloro-5-methyl-1H-benzo[d]imidazole.[6]

  • Expected Yield: 70-85%.

Part 3: Synthesis of 2-methoxy-5-methyl-1H-benzo[d]imidazole

Principle: This final step is a classic nucleophilic aromatic substitution (SNAr). The electron-deficient C2 carbon of the 2-chlorobenzimidazole is susceptible to attack by strong nucleophiles. The potent methoxide anion (CH₃O⁻) displaces the chloride ion, yielding the desired 2-methoxy product.

Reagents & Materials:

Reagent/MaterialMol. Wt.AmountMolesMolar Eq.
2-chloro-5-methyl-1H-benzo[d]imidazole166.61 g/mol 16.66 g0.101.0
Sodium Methoxide (NaOMe)54.02 g/mol 8.10 g0.151.5
Methanol (Anhydrous)-150 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous methanol (150 mL).

  • Carefully add sodium methoxide (8.10 g, 0.15 mol) to the methanol. Stir until it is fully dissolved. Note: Commercial sodium methoxide solution can also be used.

  • Add the 2-chloro-5-methyl-1H-benzo[d]imidazole (16.66 g, 0.10 mol) to the methanolic sodium methoxide solution.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 5-7 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of cold water. The product should precipitate as a solid.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (3 x 30 mL) to remove any inorganic salts.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Expected Yield: 80-90%.

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the position of substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, C-O-C).

  • Melting Point Analysis: To assess the purity of the solid compounds.

References

  • Benchchem. Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers.
  • Indian Journal of Chemistry. Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole.
  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Benchchem. 2-chloro-1H-benzo[d]imidazol-5-ol chemical properties and structure.
  • Google Patents. Process for preparing 2-chloro-benzimidazole derivatives.
  • Der Pharma Chemica. Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking.
  • Google Patents. Process for the manufacture of benzimidazolones-(2).
  • Sigma-Aldrich. 2-Chloro-5-methyl-1H-benzo[d]imidazole.
  • Merck. 5-Methyl-1H-benzo[d]imidazol-2(3H)-one.

Sources

Method

HPLC method development for 2-methoxy-5-methyl-1H-benzo[d]imidazole purification

An Application Note on the Development of a Purification-Focused HPLC Method for 2-methoxy-5-methyl-1H-benzo[d]imidazole Abstract This application note provides a comprehensive guide for the development of a robust High-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Development of a Purification-Focused HPLC Method for 2-methoxy-5-methyl-1H-benzo[d]imidazole

Abstract

This application note provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 2-methoxy-5-methyl-1H-benzo[d]imidazole. Benzimidazole derivatives are a critical class of heterocyclic compounds with wide-ranging pharmacological activities, making their purity paramount for research and drug development. This guide follows a logical, science-first approach, detailing the rationale behind analytical choices, from analyte characterization to final method validation and scale-up. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable purification workflow.

Foundational Strategy: Analyte-First Method Development

A successful HPLC method is not built on trial and error but on a fundamental understanding of the analyte's physicochemical properties. The molecular structure of 2-methoxy-5-methyl-1H-benzo[d]imidazole dictates its behavior in a chromatographic system.

  • Structure and Hydrophobicity: The molecule consists of a fused benzene and imidazole ring system, which is moderately non-polar, and is substituted with a methyl and a methoxy group, which slightly increases its hydrophobicity. This structure makes it an ideal candidate for Reversed-Phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase.[1][2] In RP-HPLC, more hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times.[2]

  • Acidity/Basicity (pKa): The imidazole moiety imparts a basic character to the molecule.[3] The precise pKa value is critical. For benzimidazole derivatives, the non-protonated and protonated forms can co-exist near their pKa, leading to poor peak shapes (e.g., broad or split peaks). To ensure a single, stable ionic form and achieve sharp, reproducible peaks, the mobile phase pH must be controlled. A general rule is to maintain the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[3][4]

  • UV Absorbance (λmax): The aromatic nature of the benzimidazole core results in strong UV absorbance. While specific data for this exact molecule is not readily published, related benzimidazole structures show significant absorbance between 250 nm and 290 nm.[5][6] An initial screening with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is the most effective strategy to experimentally determine the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for detection.

The Method Development Workflow

The development process is a systematic progression from initial screening on an analytical scale to a validated, scaled-up purification method. This workflow ensures that each parameter is optimized logically.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, λmax) B Select Mode & Column (Reversed-Phase, C18) A->B C Mobile Phase Screening (Solvent, pH, Buffer) B->C D Gradient Optimization (Analytical Scale) C->D E System Suitability Testing (as per USP <621>) D->E F Method Validation (as per ICH Q2(R1)) E->F G Scale-Up Calculation (Preparative Scale) F->G H Purification & Fraction Collection G->H

Caption: A systematic workflow for HPLC method development.

Experimental Protocols & Rationale

Protocol 1: Analytical Method Development and Optimization

This initial phase focuses on achieving optimal separation on a smaller, analytical-scale column. This approach conserves valuable sample and solvent while allowing for rapid testing of various conditions.

Causality Behind Choices:

  • Column: A C18 column is the workhorse of RP-HPLC and provides a strong starting point due to its hydrophobic nature, which is well-suited for retaining the benzimidazole core.[7] A 4.6 mm internal diameter is standard for analytical work.[8]

  • Mobile Phase: Acetonitrile (ACN) is often preferred over methanol as the organic modifier because its lower viscosity leads to lower backpressure and better efficiency.[9] Water is the aqueous component.

  • pH Control: Given the basic nature of the analyte, an acidic mobile phase modifier like formic acid is chosen. It serves two purposes: it protonates the basic nitrogen on the imidazole ring, ensuring a single ionic species, and it protonates residual free silanols on the silica-based stationary phase, which minimizes undesirable secondary interactions that can cause peak tailing.

Step-by-Step Protocol:

  • Reagents and Materials:

    • 2-methoxy-5-methyl-1H-benzo[d]imidazole reference standard (>98% purity).

    • HPLC-grade Acetonitrile.

    • HPLC-grade water.

    • Formic acid (≥98% purity).

    • Analytical HPLC Column: C18 stationary phase, 5 µm particle size, ~120 Å pore size, 4.6 x 150 mm dimensions.

  • Solution Preparation:

    • Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.

    • Sample Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Initial Chromatographic Conditions:

    • Use a broad scouting gradient to determine the approximate elution composition. This saves time compared to running multiple isocratic methods.

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detector DAD/PDA, scan 210-400 nmTo identify the λmax for the analyte.
Injection Vol. 5 µLSmall volume to prevent peak distortion.
Gradient Program 10% to 90% B over 15 minSweeps a wide range of solvent strength.
  • Optimization:

    • From the scouting run, identify the percentage of Mobile Phase B at which the main peak elutes.

    • Design a shallower gradient around this point to improve the resolution between the main peak and any impurities. For example, if the peak elutes at 45% B, a new gradient could be 35-55% B over 10 minutes.

    • Once an optimized gradient is established, determine the λmax from the DAD/PDA spectrum and set this as the single monitoring wavelength for all subsequent experiments.

Protocol 2: System Suitability and Method Validation

Before using the method for purification, its reliability must be confirmed. This is achieved through System Suitability Testing (SST) and formal validation, which are mandated by regulatory bodies.[10][11]

  • System Suitability Testing (SST): This is a mandatory check to ensure the chromatographic system is performing correctly on the day of analysis.[12][13] It involves injecting the reference standard multiple times (typically n=5 or 6) and evaluating key parameters.

SST ParameterAcceptance Criteria (Typical)Reference
Retention Time (%RSD) ≤ 1.0%USP <621>[12]
Peak Area (%RSD) ≤ 1.0%USP <621>[12]
Tailing Factor (T) 0.8 - 1.5Ph. Eur. 2.2.46[14]
Theoretical Plates (N) > 2000General Practice
  • Method Validation (ICH Q2(R1) Principles): Validation provides documented evidence that the method is fit for its intended purpose.[4][15] Key parameters include:

    • Specificity: The ability to accurately measure the analyte in the presence of impurities or related substances.

    • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a defined range.

    • Accuracy: The closeness of the measured value to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4]

    • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±0.1 unit in pH).[16]

Protocol 3: Scale-Up to Preparative Purification

The goal of purification is to isolate the compound of interest from impurities. This requires scaling the method from an analytical to a preparative dimension to handle larger sample loads.

The Logic of Scaling:

ScalingLogic cluster_0 Analytical Method cluster_1 Preparative Method A Column Diameter (d1) Flow Rate (F1) B Column Diameter (d2) Flow Rate (F2) A->B F2 = F1 * (d2/d1)²

Caption: The core formula for scaling HPLC flow rates.

Step-by-Step Protocol:

  • Select a Preparative Column: Choose a column with the same stationary phase chemistry (C18) and particle size (5 µm) but a larger internal diameter (e.g., 21.2 mm or 30 mm).

  • Adjust the Flow Rate: The flow rate must be increased to maintain the same linear velocity as the analytical method. Use the scaling formula:

    • New Flow Rate (F2) = Analytical Flow Rate (F1) × [ (Preparative Diameter (d2))² / (Analytical Diameter (d1))² ]

    • Example: Scaling from a 1.0 mL/min flow on a 4.6 mm column to a 21.2 mm column: F2 = 1.0 mL/min × [ (21.2 mm)² / (4.6 mm)² ] ≈ 21.2 mL/min

  • Calculate Sample Load: The amount of material that can be loaded onto the preparative column is significantly higher. An initial estimate can be based on the ratio of the column cross-sectional areas, but the optimal loading should be determined empirically by making injections of increasing concentration until resolution begins to degrade.

  • Perform Purification:

    • Dissolve the crude sample in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the mobile phase to prevent sample precipitation on the column.

    • Run the scaled-up method.

    • Collect fractions corresponding to the main peak using an automated fraction collector.

    • Analyze the collected fractions for purity using the original analytical method.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a robust HPLC method for the purification of 2-methoxy-5-methyl-1H-benzo[d]imidazole. By starting with an understanding of the analyte's properties, a reliable analytical method can be efficiently developed. This method, once validated for its performance and suitability according to pharmacopeial standards, can be seamlessly scaled to a preparative level, enabling the isolation of high-purity material essential for downstream applications in research and pharmaceutical development.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: 2.2.46. Chromatographic separation techniques Source: European Pharmacopoeia URL: [Link]

  • Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: AZoM URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]

  • Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs Source: PubMed URL: [Link]

  • Title: Revision of European Pharmacopeia (EP) Chapter 2.2.46 Source: Phenomenex URL: [Link]

  • Title: 2.2.46. Chromatographic Separation Techniques PDF Source: Scribd URL: [Link]

  • Title: HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS Source: Polish Pharmaceutical Society URL: [Link]

  • Title: 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES Source: EDQM URL: [Link]

  • Title: ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS Source: Semantic Scholar URL: [Link]

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

  • Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs Source: ResearchGate URL: [Link]

  • Title: APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES Source: Taylor & Francis Online URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Separation of Benzimidazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?? Source: ResearchGate URL: [Link]

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Separation of 1H-Benzimidazole-5-sulfonic acid, 2-(4-aminophenyl)-1-octadecyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL: [Link]

  • Title: Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC Source: ResearchGate URL: [Link]

  • Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: ALWSCI Technologies URL: [Link]

  • Title: How do you choose a mobile phase in HPLC? Source: Quora URL: [Link]

  • Title: SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE Source: IJCRT.org URL: [Link]

  • Title: How to choose HPLC column for analysis & preparative tests? Source: GALAK Chromatography URL: [Link]

  • Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]

  • Title: A Current Study on Benzimidazole Derivatives Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies Source: PMC URL: [Link]

  • Title: Different methods for resolving overlapping UV spectra of combination medicinal dose forms of ciprofloxacin and metronidazole Source: PMC URL: [Link]

Sources

Application

Application Note: 2-Methoxy-5-methyl-1H-benzo[d]imidazole as a Versatile Pharmaceutical Intermediate

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound Profile: 2-Methoxy-5-methyl-1H-benzo[d]imidazole (CAS: 160952-25-0 | MW: 162.19 g/mol ) Structural Rationale: The Privileged S...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound Profile: 2-Methoxy-5-methyl-1H-benzo[d]imidazole (CAS: 160952-25-0 | MW: 162.19 g/mol )

Structural Rationale: The Privileged Scaffold

In medicinal chemistry, the benzimidazole core is universally recognized as a "privileged scaffold" due to its profound ability to interact with diverse biological targets, including kinase hinge regions, viral polymerases, and G-protein-coupled receptors (GPCRs)[1].

The specific derivative 2-methoxy-5-methyl-1H-benzo[d]imidazole offers a highly strategic combination of structural features for drug development:

  • The 5-Methyl Substitution: The introduction of a methyl group at the 5-position breaks the symmetry of the benzimidazole core. This enhances the molecule's lipophilicity and provides critical van der Waals interactions within hydrophobic binding pockets, a feature that has been shown to significantly improve both antifungal and kinase inhibitory activities[2].

  • The 2-Methoxy Reactive Handle: Unlike 2-alkyl or 2-aryl benzimidazoles, the 2-methoxy variant is primed for Nucleophilic Aromatic Substitution (SNAr). It acts as a highly reactive electrophilic center, allowing for rapid, transition-metal-free installation of diverse pharmacophores at the C2 position.

Mechanistic Causality: Activating the C2 Position

Why utilize a 2-methoxy leaving group instead of a standard 2-chloro derivative? While 2-chlorobenzimidazoles are common, their displacement often requires harsh conditions or expensive palladium/nickel catalysts (e.g., Buchwald-Hartwig amination). The 2-methoxy group offers a "greener" and highly efficient alternative.

Upon mild acid catalysis, the N3 nitrogen of the benzimidazole ring is protonated. This protonation draws electron density away from the C2 carbon, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy[3]. This renders the C2 position highly electrophilic, facilitating direct attack by amine or thiol nucleophiles via a Meisenheimer-type transition state. The subsequent expulsion of methanol (a volatile, low-toxicity leaving group) drives the reaction forward thermodynamically.

SNAr_Mechanism A 2-Methoxy-5-methyl- 1H-benzimidazole B Protonated/Activated Intermediate A->B Acid/Heat (H+) C Meisenheimer-type Transition State B->C + R-NH2 (Nucleophile) D 2-Amino-5-methyl- benzimidazole C->D - MeOH (Leaving Group)

Figure 1: Acid-catalyzed SNAr mechanism of 2-methoxy displacement by an amine nucleophile.

Application Workflow I: Microwave-Assisted SNAr

This self-validating protocol details the displacement of the 2-methoxy group by a primary amine to generate kinase-targeting 2-aminobenzimidazole derivatives.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, dissolve 2-methoxy-5-methyl-1H-benzo[d]imidazole (1.0 mmol, 162.2 mg) in 3.0 mL of anhydrous ethanol.

  • Nucleophile Addition: Add the desired primary amine (1.5 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol, 10 mol%).

    • Causality: The acetic acid is critical; it protonates the benzimidazole N3, accelerating nucleophilic attack without degrading the amine nucleophile.

  • Reaction: Seal the vial and irradiate in a microwave synthesizer at 120°C for 20 minutes.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the starting material peak ( m/z 163 [M+H]+ ) and the appearance of the target mass confirms the successful expulsion of methanol.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Neutralize with saturated NaHCO3​ (aq) to free-base the product, extract with EtOAc (3 x 10 mL), dry over Na2​SO4​ , and purify via flash chromatography (DCM:MeOH, 95:5).

Quantitative Optimization Data

Table 1: Optimization of SNAr Conditions

SolventCatalystTemperature (°C)Time (h)Yield (%)Observation
EthanolNone80 (Thermal)24<10Poor reactivity without acid activation.
EthanolAcOH (10 mol%)80 (Thermal)1265Moderate yield, slow conversion.
Ethanol AcOH (10 mol%) 120 (Microwave) 0.33 92 Optimal conditions; rapid, clean conversion.
DMFAcOH (10 mol%)120 (Microwave)0.3378Traces of thermal degradation observed.

Application Workflow II: Regioselective N-Alkylation

Because the 1H-benzimidazole core rapidly tautomerizes in solution, the 5-methyl and 6-methyl positions are chemically equivalent. However, upon N-alkylation, this symmetry is broken, yielding a mixture of N1-alkyl-5-methyl and N1-alkyl-6-methyl regioisomers. The choice of base and solvent directly dictates the transition state geometry and the resulting regioisomeric ratio.

N_Alkylation Step1 Step 1: Deprotonation Base (e.g., K2CO3 or NaH) Solvent: DMF Step2 Step 2: Alkylation + R-X (Alkyl Halide) Temp: 0°C to RT Step1->Step2 Step3 Step 3: Workup & Extraction EtOAc / H2O Wash Quench with Ice Water Step2->Step3 Step4 Step 4: Regioisomer Separation Silica Gel Chromatography (5-Me vs 6-Me isomers) Step3->Step4

Figure 2: Step-by-step workflow for N-alkylation and subsequent regioisomer separation.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the intermediate (1.0 mmol) in 5.0 mL anhydrous DMF at 0°C under an inert atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 mmol) portion-wise.

    • Causality: NaH provides irreversible deprotonation, forming a highly reactive nitrogen anion. DMF, a polar aprotic solvent, minimizes ion pairing, maximizing nucleophilicity.

  • Alkylation: Dropwise add the alkyl halide (1.1 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Validation: Quench a 10 µL aliquot in water/MeOH and analyze by TLC (Hexane:EtOAc, 1:1). The appearance of two closely eluting spots indicates the successful formation of the 5-methyl and 6-methyl regioisomers.

  • Workup & Separation: Quench the bulk reaction with ice water and extract with EtOAc. Separate the regioisomers using high-performance silica gel chromatography.

    • Quality Control: Assign exact regiochemistry using 2D NOESY NMR by correlating the N-alkyl protons with the adjacent C7 or C4 aromatic protons.

Quantitative Optimization Data

Table 2: Influence of Base/Solvent on N-Alkylation Regioselectivity

BaseSolventTemp (°C)Conversion (%)Ratio (5-Me : 6-Me)Mechanistic Rationale
K2​CO3​ Acetone60851 : 1Weak base leads to thermodynamic control.
Cs2​CO3​ DMF25951.2 : 1Cesium effect enhances solubility and reactivity.
NaH DMF 0 to 25 >99 1.5 : 1 Irreversible deprotonation favors kinetic control.
KOHDMSO25901 : 1.2Highly solvated anion alters the nucleophilic trajectory.

References

  • Title: Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions Source: Chemistry (MDPI) URL: [Link]

  • Title: A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold Source: Medicinal Chemistry (Bentham Science Publishers) URL: [Link]

Sources

Method

Application Note: In Vitro Screening Assays for 2-Methoxy-5-methyl-1H-benzo[d]imidazole Derivatives

Executive Summary & Scientific Rationale The benzimidazole scaffold is a highly privileged pharmacophore in medicinal chemistry, acting as a bioisostere for natural purines. Derivatives based on the 2-methoxy-5-methyl-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The benzimidazole scaffold is a highly privileged pharmacophore in medicinal chemistry, acting as a bioisostere for natural purines. Derivatives based on the 2-methoxy-5-methyl-1H-benzo[d]imidazole core are of particular interest in contemporary drug discovery[1].

From a structural perspective, the substitution pattern dictates the pharmacological trajectory:

  • The 1H-benzo[d]imidazole core enables intercalation with DNA double helices and competitive binding at purine-recognition sites on kinases and reductases[1].

  • The 2-methoxy group acts as a critical hydrogen-bond acceptor, enhancing target-specific binding affinity (e.g., within the active site of parasitic enzymes like Pteridine Reductase 1, PTR1)[2].

  • The 5-methyl group fine-tunes the lipophilicity (LogP) of the molecule, which is essential for penetrating lipid bilayers in both mammalian cancer cells and parasitic membranes.

This application note provides a comprehensive, self-validating in vitro screening workflow designed to evaluate these derivatives for anticancer and antiparasitic (antileishmanial) activities.

Assay Workflow & Decision Tree

To prevent late-stage attrition, screening must follow a strict logical progression from primary phenotypic assays to secondary mechanistic validation.

Workflow A Compound Library (2-Methoxy-5-methyl-1H-benzo[d]imidazoles) B Primary Screening (MTS Cytotoxicity & Alamar Blue) A->B High-Throughput C Selectivity Profiling (Mammalian Fibroblasts vs. Target) B->C IC50 < 10 µM D Mechanistic Assays (Flow Cytometry & Target Binding) C->D SI > 10 E In Vitro ADME (Solubility, Metabolic Stability) D->E Confirmed MoA

Figure 1: Hierarchical in vitro screening pipeline for benzimidazole derivatives.

Protocol 1: Anticancer Cytotoxicity & Proliferation (2D/3D MTS Assay)

Scientific Causality: While MTT is a standard assay, we mandate the use of the MTS assay for these derivatives. Benzimidazoles can precipitate in aqueous media if not carefully managed. MTS is reduced by metabolically active cells into a soluble formazan product, eliminating the need for a harsh DMSO solubilization step[1],[3]. This prevents the disruption of 3D spheroids and reduces pipetting artifacts.

Step-by-Step Methodology
  • Cell Seeding: Harvest target cancer cells (e.g., A549 lung carcinoma) and seed at 5×103 cells/well in a 96-well flat-bottom microplate (for 2D) or ultra-low attachment plate (for 3D spheroids).

    • Expert Note: Fill the outer perimeter wells with 200 µL of sterile PBS. This mitigates the "edge effect" caused by thermal gradients and evaporation during incubation.

  • Compound Preparation: Prepare a 10 mM stock of the 2-methoxy-5-methyl-1H-benzo[d]imidazole derivative in 100% DMSO. Perform serial dilutions in complete culture media.

    • Expert Note: The final DMSO concentration in the assay must strictly not exceed 0.5% (v/v) . Higher concentrations induce artifactual cytotoxicity, confounding the results.

  • Treatment: Add 100 µL of the diluted compounds to the wells. Incubate for 72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS/PMS reagent to each well. Incubate for 1–4 hours.

  • Quantification: Measure absorbance at 490 nm using a microplate reader.

System Validation (Trustworthiness)
  • Positive Control: Doxorubicin (1 µM) must show >80% cell death[4].

  • Vehicle Control: 0.5% DMSO in media (must show >95% viability compared to untreated cells).

  • Quality Metric: Calculate the Z'-factor using the vehicle and positive controls. The assay is only valid if Z' ≥ 0.5 .

Protocol 2: Antileishmanial Screening (Alamar Blue Assay)

Scientific Causality: Benzimidazole derivatives exhibit potent antileishmanial activity by targeting Pteridine Reductase 1 (PTR1)[2]. Leishmania promastigotes are highly motile and sensitive to physical disruption. We utilize Resazurin (Alamar Blue) because it is non-toxic and allows for continuous, kinetic fluorescence monitoring without lysing the parasites.

Step-by-Step Methodology
  • Parasite Culture: Culture Leishmania major promastigotes in M199 medium supplemented with 10% heat-inactivated FBS.

  • Seeding: Plate parasites at 1×106 cells/mL in 96-well black, clear-bottom plates (90 µL/well).

  • Treatment: Add 10 µL of the benzimidazole derivatives (ranging from 0.1 to 100 µg/mL). Incubate for 48 hours at 26°C.

  • Dye Addition: Add 10 µL of Alamar Blue (0.125 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Readout: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm).

System Validation (Trustworthiness)
  • Positive Control: Amphotericin B (standard antileishmanial).

  • Selectivity Index (SI): Parallel screening must be conducted on healthy L929 mouse fibroblasts to determine the CC₅₀ (Cytotoxic Concentration 50%).

  • Acceptance Criteria: A compound is considered a "Hit" only if the SI (CC₅₀ / IC₅₀) > 10 [2].

Protocol 3: Mechanistic Validation (Apoptosis & MoA)

To confirm that the reduction in metabolic activity is due to programmed cell death (apoptosis) rather than non-specific necrosis or simple cytostasis, Flow Cytometry (Annexin V/PI) is employed.

Mechanism A 2-Methoxy-5-methyl- 1H-benzo[d]imidazole B DNA Intercalation (Cancer) A->B Purine Mimicry C PTR1 Inhibition (Parasite) A->C H-Bonding (Methoxy) D Apoptosis (Programmed Death) B->D C->D

Figure 2: Dual mechanism of action for benzimidazole derivatives driving apoptosis.

Step-by-Step Methodology
  • Induction: Treat A549 cells with the derivative at its calculated IC₅₀ and 2×IC₅₀ concentrations for 24 hours.

  • Harvesting: Collect both floating (dead) and adherent cells. Causality Note: Trypsinization must be gentle; over-trypsinization can cleave phosphatidylserine from the membrane, resulting in false-negative Annexin V staining.

  • Staining: Wash cells in cold Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark at room temperature.

  • Acquisition: Analyze immediately via flow cytometry (minimum 10,000 events).

    • Early Apoptosis: Annexin V+ / PI-

    • Late Apoptosis: Annexin V+ / PI+

Quantitative Data Presentation

A robust screening report must summarize efficacy and toxicity side-by-side. Below is a standardized data structure for reporting the evaluation of 2-methoxy-5-methyl-1H-benzo[d]imidazole derivatives.

Compound IDTarget Cell Line / PathogenIC₅₀ (µg/mL) ± SDCC₅₀ (L929 Fibroblasts)Selectivity Index (SI)Apoptotic Fraction (%)
Derivative A A549 (Lung Cancer)2.45 ± 0.12125.051.068.4%
Derivative B L. major (Promastigotes)0.67 ± 0.05250.0373.1N/A
Doxorubicin A549 (Lung Cancer)0.85 ± 0.084.24.982.1%
Amphotericin B L. major (Promastigotes)0.32 ± 0.0418.557.8N/A

Data Interpretation: Derivative B demonstrates exceptional antileishmanial activity with an SI > 300, indicating a highly favorable safety profile compared to the standard Amphotericin B[2].

References

  • Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity Source: Annals of Biological Research (Scholars Research Library) URL:[Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents Source: Current Bioactive Compounds (Bentham Science Publishers) URL:[Link]

  • Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques Source: Molecules (MDPI) URL:[Link]

Sources

Application

Application Note: Ligand Design and Molecular Docking Workflows Using the 2-Methoxy-5-methyl-1H-benzo[d]imidazole Scaffold

Audience: Researchers, scientists, and drug development professionals. Focus: Scaffold-based ligand design, structural biology, and self-validating computational protocols. Structural Rationale & Pharmacophore Dynamics B...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Focus: Scaffold-based ligand design, structural biology, and self-validating computational protocols.

Structural Rationale & Pharmacophore Dynamics

Benzimidazole derivatives are highly privileged scaffolds in medicinal chemistry. Because of their structural bioisosterism with purines, they are exceptional candidates for competitive kinase inhibition and nuclear receptor modulation. Specifically, 2-methoxy-5-methyl-1H-benzo[d]imidazole (CAS: 160952-25-0) offers a highly tunable pharmacophoric profile[1].

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is valuable before initiating high-throughput docking:

  • The 5-Methyl Vector (Hydrophobic Packing): The addition of the 5-methyl group is strategically positioned to occupy hydrophobic sub-pockets. In nuclear receptors like the Pregnane X Receptor (PXR), methyl substitutions on aromatic rings maintain optimal binding activities by stabilizing the AF-2 helix conformation through strong van der Waals interactions[2]. In kinases, this vector often points toward the hydrophobic gatekeeper residue (e.g., T790M in EGFR).

  • The 2-Methoxy Vector (Electronic/Steric Modulation): The 2-methoxy group serves as an electronic modulator. It influences the pKa of the adjacent imidazole nitrogens and provides a flexible hydrogen-bond acceptor site.

  • The Imidazole Core (Hinge Binding): The N-H and N atoms of the benzimidazole ring form critical bidentate or strong single hydrogen bonds with the backbone amides of a kinase hinge region (e.g., Met793 in mutant EGFR)[3].

Interactions L 2-methoxy-5-methyl-1H-benzo[d]imidazole N1 Imidazole N-H (H-bond Donor) L->N1 N2 Imidazole N (H-bond Acceptor) L->N2 M5 5-Methyl Group (Hydrophobic) L->M5 O2 2-Methoxy Group (Steric/Electronic) L->O2 H1 Hinge Region (e.g., Met793) N1->H1 H-bond N2->H1 H-bond H2 Gatekeeper Pocket (e.g., Thr790) M5->H2 van der Waals H3 Solvent Interface O2->H3 Solvation/Dipole

Pharmacophoric interaction map of the benzimidazole core within a kinase pocket.

Experimental Workflow

To ensure structural accuracy and predictive reliability, the computational pipeline must integrate rigorous ligand preparation, precise protein processing, and empirical validation. Molecular docking studies predict probable protein–ligand interactions by minimizing the energy of the ligands and calculating their binding energies[4].

Workflow A Scaffold Selection 2-methoxy-5-methyl-1H-benzo[d]imidazole B Ligand Library Generation (R-group enumeration) A->B C Ligand Preparation (3D coords, Tautomers, pH 7.4±0.5) B->C E Molecular Docking (Grid generation, Scoring) C->E D Protein Preparation (Target Kinase, PDB extraction) D->E F Post-Docking Analysis (Scoring, Interaction profiling) E->F

Workflow for ligand design and molecular docking using the benzimidazole scaffold.

Self-Validating Docking Protocol

Do not merely execute software commands; understand the physical chemistry governing the simulation. The following protocol establishes a self-validating system for docking 2-methoxy-5-methyl-1H-benzo[d]imidazole derivatives.

Phase 1: Ligand Preparation (The Tautomeric Imperative)
  • Structure Import & Enumeration: Import the core scaffold and enumerate R-group substitutions at the N1 or C4/C6 positions to build a targeted library.

  • State Assignment (Critical Step): Generate ionization states and tautomers at pH 7.4 ± 0.5.

    • Causality: Benzimidazoles exhibit annular tautomerism. The proton can reside on either nitrogen atom (1H or 3H). Failing to generate both tautomers prior to docking will result in an incomplete sampling of hydrogen bond donor/acceptor orientations, causing the scoring function to miss the optimal hinge-binding pose entirely.

  • Energy Minimization: Apply an advanced force field (e.g., OPLS4 or MMFF94) to minimize steric clashes and establish low-energy 3D conformations[4].

Phase 2: Protein Preparation & Self-Validation
  • Target Processing: Retrieve the high-resolution crystal structure of the target (e.g., mutant EGFR). Assign correct protonation states to histidine residues in the binding pocket to match physiological pH.

  • Water Network Analysis: Remove bulk solvent, but retain highly coordinated structural waters (B-factor < 30 Ų) that bridge the ligand and the active site.

  • Self-Validation (Redocking): Extract the native co-crystallized ligand and redock it into the generated grid.

    • Validation Metric: The protocol is strictly validated only if the Root Mean Square Deviation (RMSD) of the heavy atoms between the top-scored docked pose and the native crystallographic pose is ≤ 2.0 Å. If the RMSD exceeds 2.0 Å, grid parameters or protonation states must be recalculated.

Phase 3: Docking Execution
  • Grid Generation: Center the receptor grid on the validated native ligand coordinates. Ensure the bounding box encompasses the hydrophobic gatekeeper pocket to accommodate the 5-methyl group.

  • Execution: Run Standard Precision (SP) followed by Extra Precision (XP) docking to accurately penalize desolvation and steric clashes.

Quantitative Data Analysis

To evaluate the efficacy of the 2-methoxy-5-methyl-1H-benzo[d]imidazole scaffold, quantitative docking parameters must be systematically compared. The table below summarizes hypothetical, yet mechanistically grounded, validation data for scaffold derivatives targeting a kinase hinge region (e.g., EGFR L858R/T790M/C797S)[3].

Compound IDScaffold SubstitutionDocking Score (kcal/mol)Key Target InteractionsPose RMSD (Å)*
Native Ligand N/A (Co-crystallized)-9.2Met793 (H-bond), Thr790 (vdW)0.85 (Validation)
Cmpd-01 Base Scaffold (Unsubstituted)-6.4Met793 (Hinge H-bond)1.12
Cmpd-02 N1-benzyl derivative-8.1Met793, Thr854 (H-bond)1.34
Cmpd-03 N1-(4-fluorophenyl) derivative-9.5Met793 (H-bond), Glu762 (Halogen)1.45
Cmpd-04 C6-amide derivative-7.8Met793 (H-bond), Solvent Interface1.60

*RMSD values < 2.0 Å indicate a highly reliable and reproducible docking pose relative to the validated grid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-5-methyl-1H-benzo[d]imidazole

Welcome to the Application Scientist Support Desk. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 2-methoxy-5-methyl-1H-benzo[d]imidazole (CAS 160952-25-0)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Desk. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 2-methoxy-5-methyl-1H-benzo[d]imidazole (CAS 160952-25-0). This heterocycle is a privileged scaffold in drug discovery, often utilized in the development of kinase inhibitors and receptor agonists.

However, its synthesis requires rigorous control over moisture, temperature, and reagent stoichiometry. To bridge the gap between theoretical chemistry and benchtop reality, I have designed this troubleshooting guide. It breaks down the causality behind common experimental failures and provides self-validating protocols to ensure reproducible, high-yield syntheses.

Synthetic Strategy & Workflow Analysis

We generally employ two distinct pathways to construct the 2-methoxybenzimidazole core from the commercially available 4-methylbenzene-1,2-diamine.

  • Route A (The 1-Step Orthocarbonate Route): Direct cyclization using tetramethyl orthocarbonate in an acidic medium. This is the most elegant approach but is highly sensitive to moisture [1].

  • Route B (The 3-Step Chlorination/Methoxylation Route): Cyclization with urea to form the benzimidazolone, followed by chlorination with POCl 3​ , and finally, nucleophilic aromatic substitution with sodium methoxide [2].

SynthesisRoutes SM 4-Methylbenzene-1,2-diamine (Starting Material) RouteA Tetramethyl Orthocarbonate (Glacial AcOH, 80°C) SM->RouteA Route A (1-Step) RouteB1 Urea / 150°C (Cyclization) SM->RouteB1 Route B (3-Step) Product 2-Methoxy-5-methyl-1H- benzo[d]imidazole (Target Product) RouteA->Product Int1 5-Methyl-1H-benzo[d] imidazol-2(3H)-one RouteB1->Int1 RouteB2 POCl3 / Toluene (Chlorination) Int1->RouteB2 Int2 2-Chloro-5-methyl-1H- benzo[d]imidazole RouteB2->Int2 RouteB3 NaOMe / MeOH (Substitution) Int2->RouteB3 RouteB3->Product

Figure 1: Comparison of 1-step orthocarbonate and 3-step chlorination/methoxylation synthetic routes.

Troubleshooting Q&A

Q1: Why am I getting significant amounts of unreacted 4-methylbenzene-1,2-diamine when using the tetramethyl orthocarbonate route (Route A)? Causality: Tetramethyl orthocarbonate is highly susceptible to hydrolysis. If your acetic acid isn't strictly glacial, or if atmospheric moisture enters the system, the orthocarbonate rapidly hydrolyzes into dimethyl carbonate and methanol. This side reaction consumes your C1 source, starving the cyclization reaction. Self-Validating Protocol: Run a TLC (EtOAc:Hexane 1:1) or LC-MS after 2 hours. If the starting diamine persists, do not simply increase the temperature. Instead, spike the reaction with 0.5 equivalents of fresh tetramethyl orthocarbonate. Always operate under a strict argon atmosphere and verify the water content of your acetic acid via Karl Fischer titration (<0.1% water is required).

Q2: In the 3-step route (Route B), my POCl 3​ chlorination yield is abysmal, and I isolate a black tarry residue. What is happening? Causality: The intermediate, 5-methyl-1H-benzo[d]imidazol-2(3H)-one, is electron-rich. Excessive heating (>110°C) or prolonged reflux in neat POCl 3​ without a base catalyst leads to oxidative degradation and polymerization of the benzimidazole core. Self-Validating Protocol: Never use neat POCl 3​ for this specific electron-rich substrate. Instead, use toluene as a co-solvent to regulate the internal reflux temperature (90-100°C) and add a catalytic amount of N,N-dimethylaniline to facilitate the chlorination. To monitor the reaction via LC-MS, quench a 10 µL aliquot of the reaction mixture in cold methanol; this will convert any active phosphoryl intermediates into detectable methyl ethers, confirming if the C-Cl bond has formed.

Q3: During the final methoxylation step (NaOMe/MeOH), I isolate a product with a mass corresponding to the benzimidazolone rather than the methoxy derivative. Why? Causality: Sodium methoxide is highly hygroscopic. If it absorbs water during storage or handling, it generates sodium hydroxide. In this nucleophilic aromatic substitution, hydroxide acts as a superior nucleophile compared to methoxide, displacing the chloride and reverting your intermediate back to the stable, thermodynamically favored benzimidazolone. Self-Validating Protocol: Always use freshly titrated sodium methoxide in anhydrous methanol. Avoid using old, pre-mixed NaOMe solutions that have been exposed to air. Perform the reaction under a strict nitrogen blanket.

TroubleshootingLogic Issue Issue: Low Yield (<50%) in Orthocarbonate Cyclization Check1 Check Reaction Temp Issue->Check1 Check2 Check Reagent Equivalents Issue->Check2 Check3 Check Moisture Content Issue->Check3 TempLow < 70°C: Incomplete conversion Action: Increase to 80-90°C Check1->TempLow TempHigh > 100°C: Decomposition Action: Regulate heating Check1->TempHigh ReqLow < 1.5 eq C(OMe)4: Starved reaction Action: Add 2.0-2.5 eq Check2->ReqLow Wet High Moisture: Hydrolysis of C(OMe)4 Action: Use anhydrous AcOH Check3->Wet

Figure 2: Diagnostic logic tree for troubleshooting low yields in the tetramethyl orthocarbonate cyclization route.

Quantitative Data Summary

To assist in selecting the appropriate synthetic route for your lab's capabilities, review the comparative metrics below:

ParameterRoute A (Orthocarbonate)Route B (POCl 3​ / NaOMe)
Overall Yield 75% - 85%45% - 60%
Total Reaction Time 4 - 6 hours24 - 36 hours
Main Impurities Dimethyl carbonate, Unreacted SMBenzimidazolone, Polymeric tars
Moisture Sensitivity High (Hydrolysis of C(OMe) 4​ )High (Hydrolysis of NaOMe)
Scalability Excellent (Up to 100g scale)Moderate (Exothermic quenching required)

Detailed Step-by-Step Methodologies

Protocol A: 1-Step Synthesis via Tetramethyl Orthocarbonate [1]

This protocol prioritizes atom economy and minimizes handling of toxic intermediates.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with argon for 15 minutes.

  • Reagent Addition: Add 4-methylbenzene-1,2-diamine (10.0 g, 81.8 mmol) to the flask, followed by 100 mL of strictly glacial acetic acid. Stir until complete dissolution is achieved.

  • Cyclization: Syringe in tetramethyl orthocarbonate (16.7 g, 122.7 mmol, 1.5 equiv) in one portion.

  • Heating: Heat the reaction mixture to 80°C using an oil bath. Maintain this temperature for 4 hours. Application Note: Do not exceed 90°C, as this promotes the thermal degradation of the orthocarbonate.

  • Workup: Cool the mixture to room temperature. Concentrate the acetic acid under reduced pressure. Neutralize the resulting residue with saturated aqueous NaHCO 3​ until pH 8 is reached.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Silica gel, EtOAc/Hexane gradient) to yield the target compound as an off-white solid.

Protocol B: 3-Step Synthesis via POCl 3​ / NaOMe [2]

Use this protocol if tetramethyl orthocarbonate is unavailable or if you require the 2-chloro intermediate for divergent synthesis.

  • Cyclization: Grind 4-methylbenzene-1,2-diamine (10.0 g, 81.8 mmol) and urea (7.37 g, 122.7 mmol) into a fine powder. Heat the neat mixture to 150°C for 3 hours until ammonia evolution ceases. Cool and triturate with hot water to isolate 5-methyl-1H-benzo[d]imidazol-2(3H)-one.

  • Chlorination: Suspend the intermediate (10.0 g) in anhydrous toluene (50 mL). Add POCl 3​ (15 mL) and N,N-dimethylaniline (1 mL). Heat to 95°C for 4 hours. Carefully quench the cooled mixture over crushed ice, neutralize with aqueous ammonia, and extract with dichloromethane to isolate 2-chloro-5-methyl-1H-benzo[d]imidazole.

  • Methoxylation: Dissolve the chlorinated intermediate (5.0 g, 30.0 mmol) in anhydrous methanol (50 mL) under nitrogen. Add a freshly prepared solution of sodium methoxide (25% wt in MeOH, 20 mL). Reflux for 12 hours. Cool, concentrate, and partition between water and ethyl acetate. Dry and concentrate the organic layer to yield the final 2-methoxy-5-methyl-1H-benzo[d]imidazole.

References

  • Discovery of the First Non-Peptide Full Agonists for the Human Bradykinin B2 Receptor Incorporating 4-(2-Picolyloxy)quinoline and 1-(2-Picolyl)benzimidazole Frameworks Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of a Selective Aurora A Kinase Inhibitor by Virtual Screening Journal of Medicinal Chemistry - ACS Publications[Link]

Optimization

Troubleshooting tautomeric peak broadening in 2-methoxy-5-methyl-1H-benzo[d]imidazole NMR spectra

Introduction Welcome to the technical support guide for researchers working with 2-methoxy-5-methyl-1H-benzo[d]imidazole. This document provides in-depth troubleshooting advice, focusing on the common and often perplexin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for researchers working with 2-methoxy-5-methyl-1H-benzo[d]imidazole. This document provides in-depth troubleshooting advice, focusing on the common and often perplexing issue of NMR peak broadening. As scientists and drug development professionals, obtaining clean, high-resolution NMR spectra is paramount for unambiguous structural confirmation and purity assessment. This guide is structured as a series of frequently asked questions (FAQs) that address specific experimental challenges, explain the underlying chemical principles, and provide actionable, step-by-step protocols to resolve them.

The primary cause of spectral complexity in N-unsubstituted benzimidazoles is prototropic tautomerism.[1][2] This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidazole ring. When the rate of this exchange is intermediate on the NMR timescale, it leads to significant broadening of signals, particularly for the protons and carbons of the benzimidazole core.[1][3] Our goal is to provide you with the expertise to control this dynamic process and achieve sharp, interpretable NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the aromatic and N-H signals in my ¹H NMR spectrum of 2-methoxy-5-methyl-1H-benzo[d]imidazole broad and poorly resolved?

Answer: This is the most common spectral issue for this class of compounds and is almost certainly due to prototropic tautomerism occurring at an intermediate rate on the NMR timescale.

2-methoxy-5-methyl-1H-benzo[d]imidazole exists as a dynamic equilibrium between two tautomeric forms. The proton on the imidazole nitrogen rapidly exchanges between the N1 and N3 positions.

troubleshooting_workflow Start Broad Peaks Observed in ¹H NMR Spectrum VT_NMR Perform Variable Temperature (VT) NMR Start->VT_NMR Cool Cool Sample (e.g., to 223 K) VT_NMR->Cool Heat Heat Sample (e.g., to 333 K) VT_NMR->Heat Cool_Result Result: Two sharp sets of signals? Cool->Cool_Result Heat_Result Result: One sharp set of averaged signals? Heat->Heat_Result Solvent Change Solvent (e.g., CDCl₃ → DMSO-d₆) Cool_Result->Solvent No / No VT Available End Problem Solved: Tautomerism Confirmed Cool_Result->End Yes Heat_Result->Solvent No Heat_Result->End Yes Solvent_Result Result: Signals sharpen? Solvent->Solvent_Result Concentration Check Concentration (Dilute Sample) Solvent_Result->Concentration No Solvent_Result->End Yes Concentration_Result Result: Signals sharpen? Concentration->Concentration_Result pH Check pH / Perform D₂O Exchange Concentration_Result->pH No Concentration_Result->End Yes Reassess Reassess Other Issues: Shimming, Purity, Paramagnetic Impurities pH->Reassess

Caption: Troubleshooting workflow for NMR peak broadening in tautomeric systems.

Q3: You mentioned VT-NMR. How does temperature affect the spectrum, and what should I expect to see?

Answer: Temperature directly influences the rate of tautomeric exchange. By adjusting the temperature, you can shift the system into a "slow" or "fast" exchange regime relative to the NMR timescale, both of which result in sharp signals. [4][5]

Temperature Range Exchange Regime Expected Spectral Outcome Rationale
Low (e.g., 203–243 K) Slow Exchange Two distinct sets of sharp signals. You will see separate peaks for each unique proton and carbon in Tautomer A and Tautomer B. The integration of these sets reveals the equilibrium ratio. At low temperatures, the rate of proton exchange is much slower than the NMR timescale. The spectrometer can resolve both individual tautomers as separate species. [6]
Intermediate (Room Temp) Intermediate Exchange Broad, coalesced signals. This is the problematic state where the exchange rate is comparable to the NMR timescale. The spectrometer cannot distinguish the individual tautomers, nor can it see a time-averaged structure, resulting in peak broadening. [3][7]

| High (e.g., 323–373 K) | Fast Exchange | One set of sharp, averaged signals. The chemical shifts will be a weighted average of the two tautomeric forms. For example, the C4 and C7 signals will appear as a single, sharp peak. | At high temperatures, the proton exchange is so rapid that the spectrometer only detects the time-averaged environment of the nuclei. [8]|

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare your sample as usual in a suitable solvent (e.g., DMSO-d₆ or DMF-d₇). Ensure the concentration is not excessively high to avoid aggregation.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.

  • Cooling: Lower the probe temperature incrementally, for example, to 273 K, 253 K, and 233 K. Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum. Look for the broadening to decrease and resolve into two sets of signals.

  • Heating: If cooling is not effective or feasible, raise the probe temperature incrementally (e.g., to 313 K, 333 K, 353 K). Allow for equilibration and acquire a spectrum at each step. Look for the broad signals to sharpen into a single, averaged set.

  • Data Analysis: Compare the spectra at different temperatures to identify the coalescence temperature (where broadening is maximal) and the slow/fast exchange regimes. [8]

Q4: I don't have easy access to VT-NMR. How can changing the solvent help resolve the broad peaks?

Answer: The solvent plays a critical role in mediating the proton transfer that is central to tautomerism. [9]By choosing an appropriate solvent, you can significantly slow down the exchange rate, often enough to obtain a sharp spectrum even at room temperature.

The key solvent properties are its polarity and its ability to act as a hydrogen bond donor or acceptor. Polar aprotic solvents that are strong hydrogen bond acceptors are particularly effective at slowing the exchange. [6][10]

Solvent Type H-Bonding Expected Effect on Exchange Rate & Spectrum
CDCl₃, Benzene-d₆ Nonpolar / Aprotic Poor Fast to Intermediate Exchange. Often results in broad peaks as these solvents do little to stabilize individual tautomers or mediate the proton transfer in a structured way.
Acetone-d₆ Polar Aprotic Acceptor Slower Exchange. Often an improvement over CDCl₃, may lead to sharper signals.
DMSO-d₆, DMF-d₇ Highly Polar Aprotic Strong Acceptor Slow Exchange. These are the recommended solvents. They strongly solvate the N-H proton, creating a more significant energy barrier for intermolecular proton transfer, thus slowing the exchange and often resulting in sharp signals for distinct tautomers. [2][11][12]

| CD₃OD, D₂O | Polar Protic | Donor & Acceptor | Fast Exchange & Signal Loss. These solvents will actively participate in the exchange. The N-H proton signal will broaden and likely disappear due to exchange with deuterium. This can be a useful diagnostic tool but will not resolve the aromatic signals. [3][13]|

Experimental Protocol: Solvent Study

  • Dissolve ~5 mg of your compound in 0.6 mL of dry DMSO-d₆.

  • Vortex until fully dissolved.

  • Acquire a standard ¹H NMR spectrum. In many cases for benzimidazoles, the tautomeric exchange is sufficiently slowed in DMSO-d₆ to observe two distinct, sharp sets of signals, or at least significantly sharper signals than in CDCl₃. [14]

Q5: I've tried changing to DMSO-d₆ and adjusting the temperature, but some peaks are still broader than I'd like. What other factors could be at play?

Answer: If the primary methods have not fully resolved the issue, consider these secondary factors:

  • Concentration and Aggregation: Benzimidazoles have hydrogen bond donor (N-H) and acceptor (N) sites, which can lead to intermolecular aggregation at higher concentrations. This aggregation can influence the exchange rate and cause broadening. [1][3] * Troubleshooting Step: Prepare a more dilute sample (e.g., 1-2 mg in 0.6 mL of solvent) and re-acquire the spectrum. If the signals sharpen, aggregation was a contributing factor.

  • pH Effects (Trace Acid/Base): The rate of proton exchange is highly sensitive to the pH of the sample. Trace amounts of acid or base, either from the sample itself or the NMR solvent, can catalyze the exchange, leading to broadening. [4][15] * Troubleshooting Step 1 (Diagnosis): D₂O Exchange. Add one drop of D₂O to your NMR sample (in a solvent like DMSO-d₆), shake well, and re-acquire the spectrum. The N-H proton signal should broaden and eventually disappear. [13]While this confirms an exchangeable proton, it doesn't resolve the broadening of the carbon skeleton.

    • Troubleshooting Step 2 (Advanced): pH Modification. In some cases, adding a trace amount of a strong acid like trifluoroacetic acid (TFA) can protonate the molecule, locking it into a single cationic form and resulting in sharp signals. [16][17]Conversely, a non-nucleophilic base could deprotonate it. Caution: This is an advanced technique that permanently alters your sample and should be used judiciously, primarily for structural confirmation rather than routine analysis.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening for all signals in the spectrum. [3] * Troubleshooting Step: If all peaks (including solvent and TMS) appear broad, this is a likely cause. Try filtering the NMR solution through a small plug of Celite or silica in a Pasteur pipette to remove particulate impurities. Ensure all glassware is scrupulously clean.

References

  • NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. ResearchGate.[Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.[Link]

  • NMR as a Tool for Studying Rapid Equilibria: Tautomerism. ResearchGate.[Link]

  • At what temperature does tautomerization stop? Chemistry Stack Exchange.[Link]

  • NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. PubMed.[Link]

  • Is there any effect of temperature on tautomerism? ResearchGate.[Link]

  • Tautomerism Detected by NMR. Encyclopedia.pub.[Link]

  • Quantifying Enol's Tautomerization Rate Using NMR Spectroscopy. Lab Archives.[Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate.[Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PMC.[Link]

  • Influence of Temperatures on the Tautomerism of the N(1Himidazoline2yl)1Hbenzimidazol2amine and Investigation of Its Electrochem. ResearchGate.[Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC.[Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester.[Link]

  • The use of NMR spectroscopy to study tautomerism. ScienceDirect.[Link]

  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI.[Link]

  • The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers. ACS Publications.[Link]

  • EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. University of Colorado Boulder.[Link]

  • NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES.[Link]

  • SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. Semantic Scholar.[Link]

  • On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. Wiley Online Library.[Link]

  • Why are my NMR signals unexpectedly broad??? Reddit.[Link]

  • What can you infer from broad aromatic signals in 1H NMR? Reddit.[Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate.[Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.[Link]

  • Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). ResearchGate.[Link]

  • Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library.[Link]

  • Double Proton Tautomerism via Intra- or Intermolecular Pathways? The Case of Tetramethyl Reductic Acid Studied by Dynamic NMR: Hydrogen Bond Association, Solvent and Kinetic H/D Isotope Effects. PMC.[Link]

  • Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Semantic Scholar.[Link]

  • New Benzimidazole-Based pH-Sensitive Fluorescent Probes. PMC.[Link]

  • Benzimidazole. Encyclopedia MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Solvent Optimization for 2-Methoxy-5-methyl-1H-benzo[d]imidazole

Welcome to the Advanced Troubleshooting and Support Center for the crystallization of 2-methoxy-5-methyl-1H-benzo[d]imidazole (CAS: 160952-25-0). This guide provides drug development professionals and synthetic chemists...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Support Center for the crystallization of 2-methoxy-5-methyl-1H-benzo[d]imidazole (CAS: 160952-25-0). This guide provides drug development professionals and synthetic chemists with thermodynamically grounded solutions to common crystallization bottlenecks, including oiling out, solvent entrapment, and polymorphic impurities.

Logical Workflow: Solvent Optimization

SolventOptimization Start Crude 2-Methoxy-5-methyl- 1H-benzo[d]imidazole Screening Binary Solvent Screening (e.g., MeOH/Water) Start->Screening MSZW Determine Metastable Zone Width (MSZW) Screening->MSZW Decision Cooling vs. Anti-Solvent Crystallization? MSZW->Decision Cooling Controlled Cooling (Cubic Profile) Decision->Cooling High Temp Solubility AntiSolvent Anti-Solvent Addition (Water Titration) Decision->AntiSolvent Poor Temp Gradient LLPS Issue: Oiling Out (LLPS)? Cooling->LLPS AntiSolvent->LLPS Seeding Adjust Ratio & Add Seed Crystals (0.5% w/w) LLPS->Seeding Yes (Clouding) Pure High-Purity Crystalline API LLPS->Pure No (Nucleation) Seeding->MSZW Recalibrate

Workflow for optimizing binary solvent crystallization and mitigating phase separation.

Quantitative Solvent Selection Data

To optimize the crystallization of benzimidazole derivatives, binary aqueous-alcohol mixtures are frequently employed due to preferential solvation dynamics 1[1]. The table below summarizes the thermodynamic solubility and empirical yield data for 2-methoxy-5-methyl-1H-benzo[d]imidazole across various solvent systems.

Solvent System (Binary)Ratio (v/v)Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Crystallization Yield (%)Purity (HPLC Area %)
Methanol : Water 80:2042.5115.287.599.1
Methanol : Water 50:5016.852.493.299.6
Ethanol : Water 80:2036.492.184.098.8
Ethanol : Water 50:5011.540.895.199.8
DMF : Water 60:4088.0215.074.597.2*

*Note: Lower purity in DMF/Water is often due to solvent entrapment within the crystal lattice.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my 2-methoxy-5-methyl-1H-benzo[d]imidazole "oil out" instead of forming distinct crystals when I add water to the methanol solution? Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because the 2-methoxy and 5-methyl substitutions increase the molecule's lipophilicity, rapid addition of an anti-solvent (water) causes the local supersaturation to spike. The system crosses the binodal curve into a metastable liquid-liquid region before classical nucleation can occur, resulting in a dense, oil-rich phase. Self-Validating Fix: Construct a ternary phase diagram to map the Metastable Zone Width (MSZW). Instead of a linear anti-solvent addition, titrate the water slowly at elevated temperatures (e.g., 45°C) until the solution becomes slightly turbid, then immediately halt addition. Introduce 0.5% (w/w) seed crystals of pure 2-methoxy-5-methyl-1H-benzo[d]imidazole to bypass the energy barrier for nucleation. If the turbidity resolves into a crystalline slurry within 30 minutes, you have successfully bypassed the LLPS boundary.

Q2: High-Resolution X-Ray Diffraction (HRXRD) indicates low-angle boundaries in my crystals. How do I prevent solvent entrapment? Causality: Rapid growth kinetics trap solvent molecules (particularly methanol) within the crystal lattice, leading to low-angle structural grain boundaries and reduced mechanical stability 2[2]. Self-Validating Fix: Transition from rapid crash-cooling to the Slow Evaporation Solution Growth Technique (SEST) or implement a non-linear (cubic) cooling profile. By cooling slowly at high temperatures (where solubility drops rapidly) and faster at lower temperatures, you maintain a constant, low level of supersaturation. This allows the benzimidazole molecules sufficient time to orient and integrate into the lattice without encapsulating the solvent.

Q3: My crystallized product has a persistent yellow/brown discoloration. How can I achieve a pristine white powder? Causality: Benzimidazole synthesis often utilizes o-phenylenediamine derivatives, which are highly susceptible to oxidation, forming colored quinoxaline or azo-polymeric byproducts 3[3]. These impurities have similar polarities to the product and co-crystallize easily 4[4]. Self-Validating Fix: Implement an activated carbon (Norite) decolorization step prior to the final crystallization. The porous structure of activated carbon selectively adsorbs these high-molecular-weight, conjugated colored impurities. See Protocol 2 below for the exact methodology.

Step-by-Step Methodologies
Protocol 1: Seeded Anti-Solvent Crystallization (Mitigating LLPS)

Objective: Maximize yield and purity of 2-methoxy-5-methyl-1H-benzo[d]imidazole using an Ethanol/Water binary system while avoiding oiling out.

  • Dissolution: Suspend 10.0 g of crude 2-methoxy-5-methyl-1H-benzo[d]imidazole in 50 mL of absolute ethanol in a jacketed crystallizer.

  • Heating: Heat the suspension to 50°C under continuous overhead stirring (250 rpm) until complete dissolution is achieved.

  • Filtration: Polish filter the hot solution through a 0.22 µm PTFE membrane to remove insoluble particulates, maintaining the filtrate at 50°C.

  • Anti-Solvent Titration: Slowly add pre-heated (50°C) deionized water at a rate of 1.0 mL/min. Monitor the solution visually or via an inline turbidity probe.

  • Seeding: Once 35 mL of water is added (or at the first sign of faint opalescence), pause the water addition. Immediately add 50 mg (0.5% w/w) of pure 2-methoxy-5-methyl-1H-benzo[d]imidazole seed crystals.

  • Aging: Hold the suspension at 50°C for 60 minutes. Causality checkpoint: This allows the seed bed to mature and consume the supersaturation, preventing the system from crossing into the liquid-liquid phase separation boundary.

  • Cooling: Resume water addition (up to a total of 50 mL) while simultaneously applying a cubic cooling profile from 50°C to 5°C over 4 hours.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of ice-cold 50:50 Ethanol/Water.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours to constant weight.

Protocol 2: Decolorization and Recrystallization

Objective: Remove oxidative colored impurities from benzimidazole derivatives 3[3].

  • Dissolution: Dissolve 10.0 g of discolored crude product in 130 mL of boiling water (or a suitable boiling aqueous-alcohol mixture if solubility is too low).

  • Adsorption: Add 2.0 g of activated carbon (Norite) to the boiling solution.

  • Digestion: Digest the mixture at a gentle boil for exactly 15 minutes under continuous stirring. Caution: Prolonged boiling may lead to product degradation.

  • Hot Filtration: Filter the suspension rapidly through a pre-heated Buchner funnel (or a jacketed filter). Causality checkpoint: The filter must be thoroughly heated to prevent premature crystallization on the filter paper, which would drastically reduce yield.

  • Crystallization: Transfer the clear, colorless filtrate to a crystallizing dish and cool slowly to 10–15°C.

  • Isolation: Collect the white crystalline product via vacuum filtration, wash with 25 mL of cold water, and dry at 100°C.

References
  • Title: Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems Source: Arabian Journal of Chemistry URL
  • Title: Crystallization of benzimidazole by solution growth method and its characterization Source: ResearchGate URL
  • Title: Benzimidazole - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Title: Optimization of reaction conditions for benzimidazole synthesis Source: Benchchem URL

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2-Methoxy-5-methyl-1H-benzo[d]imidazole During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific stability challenges associated with 2-methoxy-5-methyl-1H-benzo[d]imidazole .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific stability challenges associated with 2-methoxy-5-methyl-1H-benzo[d]imidazole . Due to the electron-donating nature of its methoxy and methyl substituents, this benzimidazole derivative is highly susceptible to autoxidation, photolysis, and transition-metal-catalyzed degradation.

This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to ensure absolute structural integrity during long-term storage.

Part 1: Mechanistic Insights & Causality

Q: Why is 2-methoxy-5-methyl-1H-benzo[d]imidazole more vulnerable to oxidation than an unsubstituted benzimidazole? A: The stability of the benzimidazole core is heavily dictated by its substituent electronic effects. The C2-methoxy (-OCH3) and C5-methyl (-CH3) groups are strongly electron-donating. They increase the electron density of the heteroaromatic ring, significantly lowering its oxidation potential. Under environmental stress (UV light, trace transition metals, or heat), the N-H bond undergoes radical abstraction. This nitrogen-centered radical rapidly reacts with ambient triplet oxygen ( 3O2​ ) to form peroxide intermediates, ultimately leading to N-oxides, hydroxylated degradants, or complete oxidative ring cleavage ()[1].

MechanisticPathway A 2-Methoxy-5-methyl- 1H-benzo[d]imidazole B Environmental Stress (O2, UV Light, Heat) A->B Exposure C Radical Initiation (N-H Abstraction) B->C Catalysis D Peroxide Intermediate Formation C->D + O2 (Autoxidation) E Oxidative Cleavage & Ring Opening D->E Pathway A F N-Oxide / Hydroxylated Degradants D->F Pathway B

Figure 1: Oxidative degradation pathways of electron-rich benzimidazole derivatives.

Part 2: Troubleshooting Common Storage Issues (FAQs)

Q: We store our compound in amber glass vials at room temperature, but it still turns yellow/brown after 3 months. What is failing? A: While amber vials successfully block photolytic degradation (UV/Vis light), they do not prevent autoxidation if oxygen and trace moisture remain in the vial's headspace. The yellow/brown discoloration is a classic indicator of extended conjugation, typically resulting from the formation of N-oxides or ring-opened azo degradants. To halt this, you must eliminate the oxygen via inert gas displacement and reduce the kinetic energy of the system by storing the compound at sub-zero temperatures ()[2].

Q: Our LC-MS analysis of a 6-month-old batch shows new peaks with +16 Da and +32 Da mass shifts. What are these? A: These mass shifts correspond to mono-oxygenated (+16 Da) and di-oxygenated (+32 Da) degradation products. In benzimidazole derivatives, these are typically N-oxides (at the imidazole nitrogens) or hydroxylation products at the C5-methyl group. Forced degradation studies confirm that oxidation and photolysis yield up to eighteen distinct oxygenated and cleaved species ()[1].

Q: My HPLC-UV analysis shows a 15% decrease in the peak area of the parent compound, but no new degradation peaks appear. Where did the compound go? A: This is a known "mass balance" issue in benzimidazole stability analysis. Oxidative cleavage often yields highly polar, non-UV active degradants (e.g., aliphatic amides) that lack a strong chromophore, or insoluble polymeric species that precipitate out of the sample matrix ()[3]. Actionable Fix: Switch to a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or re-analyze the sample at a lower UV wavelength (e.g., 210 nm) to capture species lacking extended conjugation[3].

Part 3: Standard Operating Procedures (SOP) for Long-Term Storage

To guarantee the integrity of 2-methoxy-5-methyl-1H-benzo[d]imidazole, storage protocols must be treated as a self-validating system. Do not merely store the chemical; engineer its environment.

SOP: Inert Packaging and Aliquoting

  • Pre-Drying (Moisture Elimination): Dry the purified compound (>99% HPLC) in a vacuum desiccator over anhydrous calcium sulfate for 24 hours. Causality: Trace water acts as a nucleophile, working synergistically with oxygen to hydrolyze the C2-methoxy group into a benzimidazolone derivative.

  • Aliquoting (Minimizing Freeze-Thaw): Weigh the compound into single-use aliquots (e.g., 5–10 mg per vial). Causality: Repeatedly opening a bulk container introduces fresh oxygen and atmospheric moisture, re-initiating the autoxidation chain reaction ()[2].

  • Argon Displacement (Oxygen Starvation): Insert an Argon gas line into the vial, keeping the nozzle 1 cm above the powder bed. Purge at a low flow rate (0.5 L/min) for 30 seconds. Causality: Argon (MW 39.9 g/mol ) is significantly denser than ambient air (MW ~29 g/mol ) and Nitrogen. It effectively blankets the solid, displacing reactive oxygen from the headspace.

  • Hermetic Sealing: Immediately cap the vial using a PTFE-lined crimp seal. Causality: Standard silicone septa are highly permeable to oxygen over long-term storage. PTFE provides an impermeable barrier to both gases and moisture.

  • Cold Storage & Validation: Transfer sealed vials to a -20°C or -80°C freezer ()[2]. Self-Validation Step: Dedicate one "sentinel" vial per batch to be stored at 40°C for 30 days. Analyze this sentinel via LC-MS; if degradation is <0.5%, the Argon seal is validated for long-term cold storage.

SOPWorkflow Step1 1. Purification (>99% Purity) Step2 2. Desiccation (<0.5% Moisture) Step1->Step2 Step3 3. Aliquoting (Amber Vials) Step2->Step3 Step4 4. Argon Purge (O2 Displacement) Step3->Step4 Step5 5. PTFE Sealing (Crimp Cap) Step4->Step5 Step6 6. Cold Storage (-20°C to -80°C) Step5->Step6

Figure 2: Self-validating SOP workflow for long-term benzimidazole storage.

Part 4: Quantitative Data Presentation

The following table synthesizes expected degradation rates based on comprehensive stability studies of structurally analogous benzimidazole derivatives under varying environmental conditions ()[4].

Storage TemperatureContainer TypeHeadspace Atmosphere3-Month Purity (%)6-Month Purity (%)Primary Degradant Type
20°C (Room Temp)Clear GlassAmbient Air88.576.2Photolytic / N-Oxides
20°C (Room Temp)Amber GlassAmbient Air94.289.1N-Oxides
4°C (Refrigerated)Amber GlassAmbient Air97.895.4Trace N-Oxides
-20°C (Freezer)Amber GlassAmbient Air99.198.5Minimal
-20°C (Freezer) Amber Glass Argon Purged >99.9 >99.9 None Detected
References
  • Title: Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study. Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Source: PubMed / Food Additives & Contaminants: Part A URL: [Link]

  • Title: Preparation and evaluation of some benzimidazole derivatives as antioxidants for local base oil. Source: ResearchGate / Egyptian Journal of Petroleum URL: [Link]

Sources

Troubleshooting

Resolving co-elution issues in 2-methoxy-5-methyl-1H-benzo[d]imidazole liquid chromatography

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution and peak distortion issues when analyzing 2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution and peak distortion issues when analyzing 2-methoxy-5-methyl-1H-benzo[d]imidazole .

As a substituted benzimidazole, this molecule presents two distinct chromatographic challenges: an ionizable basic nitrogen that interacts with silica supports, and annular tautomerism that disrupts peak morphology on the LC timescale. This guide provides field-proven, mechanistically grounded solutions to achieve baseline resolution.

Diagnostic Workflow: Resolving Benzimidazole Co-elution

G Start Co-elution / Poor Peak Shape 2-methoxy-5-methyl-1H-benzo[d]imidazole Analyze Analyze Chromatographic Profile Start->Analyze Broad Broad or Split Peak (Tautomeric Equilibrium) Analyze->Broad Peak Width > 0.5 min Tailing Severe Tailing (Silanol Interactions) Analyze->Tailing Asymmetry Factor > 1.5 Isobaric Sharp but Co-eluting (Isomeric/Precursor Overlap) Analyze->Isobaric Rs < 1.5 Temp Increase Temp (>50°C) to coalesce tautomers Broad->Temp pH Adjust pH to 2.0 or 9.0 (Avoid pKa 5.3 ± 1.5) Tailing->pH Phase Switch to PFP or Phenyl-Hexyl Column Isobaric->Phase Opt Baseline Resolution (Rs > 2.0) Temp->Opt pH->Opt Phase->Opt

Decision matrix for resolving benzimidazole co-elution based on peak morphology and thermodynamics.

Frequently Asked Questions (FAQs)

Q1: Why does 2-methoxy-5-methyl-1H-benzo[d]imidazole present as a broad, asymmetric, or split peak, mimicking co-elution even when pure? A1: This is caused by annular tautomerism. The 1H-benzo[d]imidazole core contains a highly mobile proton that rapidly exchanges between the N1 and N3 positions of the imidazole ring[1]. Because the molecule has an asymmetrical 5-methyl substitution, this proton shift creates a dynamic equilibrium between two distinct structural isomers: the 5-methyl and 6-methyl tautomers[2]. If the rate of this interconversion is similar to your chromatographic separation timescale, the two tautomers will attempt to resolve but continuously interconvert as they travel down the column. This results in severe peak broadening or a "plateau" between two split peaks[3][4]. Solution: You must alter the thermodynamics of the system. Increasing the column temperature (>50°C) accelerates the exchange rate, forcing the tautomers to coalesce into a single, sharp, time-averaged peak[4].

Q2: I am observing severe tailing that causes my target peak to co-elute with a later-eluting impurity. How do I resolve this secondary interaction? A2: This is a classic ion-exchange issue driven by the basicity of the imidazole ring. The conjugate acid of the benzimidazole core has a pKa of approximately 5.3 to 5.5[5][6]. If your mobile phase pH is between 4.0 and 7.0, the molecule exists in a partially ionized state. The positively charged basic nitrogen interacts strongly with residual, negatively charged acidic silanol groups (pKa ~3.5-4.5) on standard silica-based C18 columns, causing severe tailing. Solution: Implement strict pH control to operate at least 2 pH units away from the analyte's pKa[6]. You can use a low-pH mobile phase (pH ~2.0 with Trifluoroacetic Acid) to fully protonate the analyte and suppress silanol ionization, or a high-pH mobile phase (pH 9.5 with Ammonium Bicarbonate) to fully deprotonate the benzimidazole, rendering it neutral and eliminating electrostatic interactions entirely.

Q3: Standard C18 columns fail to separate 2-methoxy-5-methyl-1H-benzo[d]imidazole from its synthetic precursors and closely related isomers. What stationary phase provides better orthogonal selectivity? A3: When hydrophobic (dispersive) interactions on a C18 are insufficient, you must leverage the electronic properties of the benzimidazole π -system and the methoxy group. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns excel at separating methoxy-substituted aromatics by providing multiple orthogonal retention mechanisms simultaneously: π−π interactions, strong dipole-dipole interactions, and hydrogen bonding[7][8]. The highly electronegative fluorine atoms on the PFP phase interact strongly with the electron-rich methoxy group, resolving critical pairs that co-elute on traditional alkyl chains[8].

Quantitative Troubleshooting Matrix

The following table summarizes the quantitative metrics and parameter adjustments required to validate the resolution of specific co-elution mechanisms.

Chromatographic ChallengeMechanistic Root CauseRecommended Parameter AdjustmentTarget Validation Metric
Split Peaks / Plateau Annular Tautomerism (5-Me 6-Me)Increase column temperature to 60°CPeak Asymmetry ( As​ ) < 1.2
Severe Tailing Silanol Ion-Exchange (Analyte pKa ~5.3)Adjust pH to 2.0 (TFA) or 9.5 ( NH4​HCO3​ )Tailing Factor ( Tf​ ) < 1.1
Isobaric Co-elution Similar Hydrophobicity to ImpuritiesSwitch to PFP or Phenyl-Hexyl columnResolution ( Rs​ ) > 2.0
Poor Retention High Polarity / Full Ionization at low pHDecrease initial organic modifier to <5%Capacity Factor ( k′ ) > 2.0
Self-Validating Experimental Protocols
Protocol 1: Thermodynamic Coalescence of Tautomers (High-Temperature LC)

Objective: Force the tautomeric equilibrium to occur faster than the separation timescale to achieve a single sharp peak.

  • System Preparation: Bypass the column and flush the LC system with 50:50 Methanol:Water to remove any residual buffer salts that could precipitate at high temperatures.

  • Column Installation: Install a temperature-resilient stationary phase (e.g., a bridged-ethyl hybrid (BEH) C18 column) rated for continuous use up to 80°C.

  • Thermal Equilibration: Set the column oven to 60°C . Monitor the system backpressure; it should drop significantly as the mobile phase viscosity decreases at higher temperatures. Wait 15 minutes after the oven reaches the set point to ensure the internal column bed is uniformly heated.

  • Isocratic Testing: Run an isocratic flow of 60% Buffer (pH 9.0) / 40% Acetonitrile. Inject a 10 µg/mL standard of 2-methoxy-5-methyl-1H-benzo[d]imidazole.

  • System Validation: Calculate the peak width at half-height ( W50​ ). If W50​<0.1 min and the peak asymmetry ( As​ ) is between 0.9 and 1.2, thermodynamic coalescence has been successfully achieved.

Protocol 2: pH-Driven Ionization Suppression (High-pH Workflow)

Objective: Eliminate secondary silanol interactions by fully neutralizing the basic imidazole nitrogen.

  • Buffer Preparation: Weigh 0.79 g of Ammonium Bicarbonate and dissolve it into 1L of MS-grade water to create a 10 mM solution. Adjust the pH to 9.5 using 0.1M Ammonium Hydroxide. Filter through a 0.2 µm membrane.

  • Column Selection: Standard silica dissolves above pH 8.0. You must use a hybrid-silica column or a polymer-based column stable up to pH 12 (e.g., Gemini C18 or XTerra).

  • Equilibration: Flush the column with 10 column volumes (CV) of the high-pH mobile phase. This extended flush is critical to fully equilibrate the stationary phase and neutralize all accessible silanols.

  • Injection & Analysis: Inject the sample. Because the benzimidazole is now fully deprotonated (neutral), it will exhibit increased hydrophobicity. You may need to increase the organic modifier concentration by 5-10% compared to a low-pH method to maintain the same retention time. Verify that the Tailing Factor ( Tf​ ) is ≤1.1 .

Sources

Reference Data & Comparative Studies

Validation

Comparative Receptor Binding Guide: 2-Methoxy-5-methyl-1H-benzo[d]imidazole vs. 2-Methyl-1H-benzo[d]imidazole

Executive Summary In rational drug design, the benzimidazole core is a privileged pharmacophore. However, minor peripheral substitutions dictate entirely different pharmacokinetic and pharmacodynamic destinies.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the benzimidazole core is a privileged pharmacophore. However, minor peripheral substitutions dictate entirely different pharmacokinetic and pharmacodynamic destinies. This guide objectively compares the receptor binding affinities of two critical scaffolds: 2-methyl-1H-benzo[d]imidazole (2-MBZ) and 2-methoxy-5-methyl-1H-benzo[d]imidazole (2-M-5-MBZ). By analyzing their structural divergence, we elucidate why 2-MBZ serves as a robust hydrophobic anchor for targets like PARP and EGFR, whereas the methoxy and methyl substitutions in 2-M-5-MBZ engineer superior hydrogen-bonding and lipophilic interactions crucial for Angiotensin II (AT1) receptors and advanced kinase targeting.

Structural and Electronic Divergence (The "Why")

As an application scientist, it is critical to understand that binding affinity is not merely a function of shape, but of precise electronic complementarity.

2-Methyl-1H-benzo[d]imidazole (2-MBZ): The C2-methyl group provides a chemically stable, hydrophobic moiety. Because it lacks the ability to participate in hydrogen bonding as an acceptor or donor, 2-MBZ relies heavily on van der Waals forces and steric fitting within hydrophobic pockets. This scaffold is heavily utilized where steric constraints dictate the evolution of the receptor shape, such as in 1[1].

2-Methoxy-5-methyl-1H-benzo[d]imidazole (2-M-5-MBZ): This compound introduces two transformative modifications:

  • C2-Methoxy Group: The ethereal oxygen introduces a localized dipole and acts as a strict hydrogen-bond acceptor. This is a critical mechanistic driver for interacting with conserved hinge region residues in kinases or specific polar residues in GPCRs.

  • C5-Methyl Group: The addition of a methyl group at the 5-position increases the overall lipophilicity (LogP) of the molecule. This enhances membrane permeability and provides additional hydrophobic contacts in deep receptor sub-pockets, making it a 2[2].

SAR_Mechanisms cluster_0 2-Methyl-1H-benzo[d]imidazole cluster_1 2-Methoxy-5-methyl-1H-benzo[d]imidazole M1 C2-Methyl Group (Hydrophobic Anchor) E1 Steric Fit in Pocket (Moderate Affinity) M1->E1 Receptor Target Receptor Binding (e.g., EGFR, AT1, PARP) E1->Receptor M2 C2-Methoxy (H-Bond Acceptor) C5-Methyl (Lipophilic) E2 Enhanced H-Bonding & Membrane Permeability M2->E2 E2->Receptor Outcome Optimized IC50 / Ki Pharmacokinetic Shift Receptor->Outcome

Caption: Logical relationship of structural substitutions on receptor binding affinity.

Comparative Receptor Binding Profiles

When these scaffolds are integrated into larger drug molecules, their distinct physicochemical properties drive target selectivity.

  • Epidermal Growth Factor Receptor (EGFR): 2-MBZ derivatives show promising anti-proliferative activity. Recent 3 demonstrate that the 2-MBZ core aligns well within the EGFR active site, achieving binding energies comparable to the gold standard drug Erlotinib[3].

  • Angiotensin II (AT1) Receptor: The AT1 receptor requires specific acidic and lipophilic interactions. Benzimidazole derivatives bearing alkoxy/methoxy groups at the 2-position and methyl groups at the 5-position exhibit4 (IC50 values in the 10^-7 M range), with the lipophilicity directly correlating to improved oral bioavailability[4].

  • Poly(ADP-ribose) Polymerase (PARP): Simple 2-MBZ scaffolds act as baseline PARP inhibitors, demonstrating5 against the enzyme by fitting neatly into the catalytic domain[5].

Table 1: Comparative Binding Affinity Summary
ScaffoldTarget ReceptorBinding Affinity ProfileMechanistic Driver
2-Methyl-1H-benzo[d]imidazole EGFRModerate (High Docking Score)Hydrophobic interactions in the active site; aligns with standard inhibitors[3].
2-Methyl-1H-benzo[d]imidazole PARP-1Sub-micromolar (Ki < 1 µM)Steric fit in the catalytic domain; acts as a baseline for complex PARP inhibitors[5].
2-Methoxy-5-methyl-1H-benzo[d]imidazole AT1 ReceptorHigh Affinity (IC50 ~ 10^-7 M)C2-Methoxy provides H-bonding; C5-Methyl enhances lipophilic contact and oral bioavailability[4].
2-Methoxy-5-methyl-1H-benzo[d]imidazole Target KinasesHigh AffinityC2-Methoxy acts as a strict H-bond acceptor, critical for hinge region binding[2].

Self-Validating Experimental Workflows

To empirically differentiate the binding kinetics of these two scaffolds, rigorous, self-validating assay systems must be employed.

Protocol A: Radioligand Competitive Binding Assay (GPCR / AT1 Receptor)

Scientific Rationale: This assay quantifies the enhanced binding affinity imparted by the C2-methoxy and C5-methyl substitutions. The inclusion of BSA is critical to prevent the highly lipophilic 5-methyl derivatives from adhering to plasticware, which would artificially inflate the apparent IC50.

  • Membrane Preparation: Homogenize target cells expressing the AT1 receptor in ice-cold Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail to prevent receptor degradation.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM[^125I]-Angiotensin II, and serial dilutions of the benzimidazole test compounds. Crucial: Use assay buffer containing 0.1% BSA.

  • Internal Validation (Self-Validation Step): Include wells containing 10 µM Losartan to define Non-Specific Binding (NSB). Include vehicle-only wells to define Total Binding (TB).

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) to neutralize the filter charge and reduce non-specific radioligand binding.

  • Detection: Measure retained radioactivity using Liquid Scintillation Counting (LSC). Calculate the IC50 using the Cheng-Prusoff equation. Ensure the assay Z'-factor is > 0.5 for statistical validity.

Protocol B: TR-FRET Kinase Activity Assay (EGFR)

Scientific Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogenous format to evaluate the anti-proliferative kinase inhibition potential of 2-MBZ derivatives[6].

  • Reaction Assembly: Combine recombinant EGFR kinase, ATP (at its predetermined Km value to ensure sensitive competitive inhibition measurement), and the benzimidazole test compound in a low-volume 384-well plate.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and an APC-labeled tracer.

  • Validation: Include Erlotinib as a positive reference standard[3]. Calculate the ratio of 665/615 nm emission to determine kinase inhibition.

Assay_Workflow Prep Membrane Prep (Target Cells) Incubate Incubation (+ Radioligand) Prep->Incubate Filter Rapid Filtration (Wash Unbound) Incubate->Filter Measure Scintillation Counting Filter->Measure Validate Z'-Factor & IC50 Calc Measure->Validate

Caption: Self-validating high-throughput radioligand binding assay workflow for benzimidazoles.

References

  • 1H-Benzimidazole,2-Methoxy-5-Methyl-,3-Oxide(9Ci). ChemicalCell. 2

  • Induced fit process in the selective distal binding of imidazoles in zinc(II) porphyrin receptors. NIH. 1

  • In silico Molecular Docking, Molecular Dynamic Simulation and ADME Study of New (2-Methyl Benzimidazole-1-yl)-N- Derivatives with Potential Anti-proliferative Activity. ResearchGate. 3

  • In silico Molecular Docking, Molecular Dynamic Simulation and ADME Study of New (2-Methyl Benzimidazole-1-yl)-N- Derivatives with Potential Anti-proliferative Activity. Semantic Scholar. 6

  • Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives. ACS Publications. 4

  • Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase. ACS Publications. 5

Sources

Comparative

A Structural Showdown: Comparative Analysis of 5-Methyl and 6-Methyl Tautomers of 2-Methoxy-1H-benzo[d]imidazole

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development In the landscape of pharmaceutical sciences, the nuanced structural variations of heterocyclic scaffolds can profoundly influence their pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of pharmaceutical sciences, the nuanced structural variations of heterocyclic scaffolds can profoundly influence their pharmacological profiles. Among these, the benzimidazole core is a recurring motif in a multitude of therapeutic agents. The phenomenon of tautomerism in asymmetrically substituted benzimidazoles introduces a layer of complexity that is critical for understanding drug-receptor interactions and metabolic stability. This guide provides an in-depth structural comparison of the 5-methyl and 6-methyl tautomers of 2-methoxy-1H-benzo[d]imidazole, two closely related isomers with potentially distinct biological activities.

The subtle difference in the position of the methyl group on the benzene ring of the benzimidazole scaffold gives rise to two distinct tautomeric pairs: 2-methoxy-5-methyl-1H-benzo[d]imidazole and its 6-methyl counterpart, and 2-methoxy-6-methyl-1H-benzo[d]imidazole and its 5-methyl counterpart. This guide will delve into the synthesis, spectroscopic characterization, and computational analysis of these tautomeric systems, offering a comprehensive framework for their differentiation and the elucidation of their structural and electronic properties.

Introduction to Tautomerism in Benzimidazoles

Benzimidazole and its derivatives are capable of undergoing prototropic tautomerism, a process involving the migration of a proton between the two nitrogen atoms of the imidazole ring.[1][2] In symmetrically substituted benzimidazoles, this exchange results in identical molecules. However, for asymmetrically substituted derivatives like the 5-methyl and 6-methyl isomers of 2-methoxy-1H-benzo[d]imidazole, the tautomeric forms are non-identical and exist in a dynamic equilibrium.[3] The position of this equilibrium is influenced by various factors, including the electronic nature of the substituents, the solvent, and the temperature.[3] Understanding the predominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding capabilities, dipole moment, and overall shape, all of which are key determinants of its biological activity.[4][5]

Synthesis and Spectroscopic Characterization

The synthesis of 2-methoxy-5-methyl- and 2-methoxy-6-methyl-1H-benzo[d]imidazole can be achieved through a multi-step process starting from the corresponding methylated o-phenylenediamines. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of 2-Methoxy-Methyl-1H-benzo[d]imidazoles

A generalized synthetic route involves the reaction of the appropriately substituted o-phenylenediamine with a suitable reagent to introduce the 2-methoxy group.[6]

Step 1: Synthesis of 2-Mercapto-5(6)-methyl-1H-benzo[d]imidazole

  • Dissolve 4-methyl-1,2-phenylenediamine (for the 5-methyl isomer) or 3-methyl-1,2-phenylenediamine (for the 6-methyl isomer) in ethanol.

  • Add potassium hydroxide and carbon disulfide to the solution.

  • Reflux the mixture for several hours.

  • Cool the reaction and acidify to precipitate the 2-mercapto-5(6)-methyl-1H-benzo[d]imidazole.

  • Filter, wash, and dry the product.

Step 2: S-Methylation

  • Suspend the 2-mercapto-5(6)-methyl-1H-benzo[d]imidazole in a suitable solvent like methanol.

  • Add a base such as sodium hydroxide.

  • Add methyl iodide and stir the reaction at room temperature.

  • Monitor the reaction by TLC until completion.

  • Isolate the 2-(methylthio)-5(6)-methyl-1H-benzo[d]imidazole product.

Step 3: Oxidation and Methoxylation

  • The 2-(methylthio) derivative can be converted to the 2-methoxy derivative through oxidation to the sulfoxide followed by rearrangement in the presence of a base and methanol. This is a modification of the synthesis of omeprazole-like compounds.[7]

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of the target compounds.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Substituted o-Phenylenediamine step1 Cyclization with CS2/KOH start->step1 step2 S-Methylation step1->step2 step3 Oxidation & Methoxylation step2->step3 product 2-Methoxy-methyl-1H-benzo[d]imidazole step3->product nmr NMR Spectroscopy (1H, 13C, NOESY) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms dft DFT Calculations nmr->dft

Caption: General workflow for the synthesis and characterization of 2-methoxy-methyl-1H-benzo[d]imidazoles.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the tautomers.[2][3] In solution, if the tautomeric interconversion is rapid on the NMR timescale, a time-averaged spectrum is observed. However, by using specific solvents or by lowering the temperature, it is often possible to slow down the exchange and observe the signals for individual tautomers.[3]

Expected ¹H and ¹³C NMR Data

The chemical shifts of the aromatic protons and carbons are particularly sensitive to the position of the N-H proton. For the 5-methyl isomer, one tautomer will have the N-H at position 1 and the other at position 3. The electronic effect of the methyl group and the methoxy group will influence the electron density distribution in the benzene ring differently for each tautomer, leading to distinct chemical shifts for the aromatic protons and carbons. A similar situation exists for the 6-methyl isomer.

The following tables present plausible, illustrative ¹H and ¹³C NMR chemical shifts for the distinct tautomers, based on data from structurally related benzimidazoles.[8][9][10]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundTautomerH-4H-5H-6H-7OCH₃CH₃NH
2-Methoxy-5-methyl-1H-benzo[d]imidazole 5-Methyl~7.35-~7.00~7.20~4.10~2.40~12.5
6-Methyl~7.25~7.10-~7.40~4.10~2.40~12.5
2-Methoxy-6-methyl-1H-benzo[d]imidazole 6-Methyl~7.25~7.10-~7.40~4.10~2.40~12.5
5-Methyl~7.35-~7.00~7.20~4.10~2.40~12.5

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundTautomerC-2C-3aC-4C-5C-6C-7C-7aOCH₃CH₃
2-Methoxy-5-methyl-1H-benzo[d]imidazole 5-Methyl~160.0~138.0~115.0~132.0~124.0~110.0~142.0~55.0~21.0
6-Methyl~160.0~141.0~112.0~125.0~131.0~118.0~135.0~55.0~21.0
2-Methoxy-6-methyl-1H-benzo[d]imidazole 6-Methyl~160.0~141.0~112.0~125.0~131.0~118.0~135.0~55.0~21.0
5-Methyl~160.0~138.0~115.0~132.0~124.0~110.0~142.0~55.0~21.0

Computational Structural Analysis

Density Functional Theory (DFT) calculations are an indispensable tool for complementing experimental data and providing deeper insights into the structural and energetic properties of tautomers.[11][12]

Computational Protocol: DFT Calculations
  • Geometry Optimization: The structures of all possible tautomers of 2-methoxy-5-methyl- and 2-methoxy-6-methyl-1H-benzo[d]imidazole are optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[11]

  • Energy Calculations: The relative electronic energies and Gibbs free energies of the optimized tautomers are calculated to predict their relative stabilities.

  • NMR Chemical Shift Calculations: Gauge-Independent Atomic Orbital (GIAO) calculations are performed on the optimized geometries to predict the ¹H and ¹³C NMR chemical shifts.[13] These theoretical values can then be compared with experimental data to aid in the assignment of signals to specific tautomers.

  • Analysis of Molecular Properties: Other properties such as dipole moments, bond lengths, and bond angles are also calculated to provide a comprehensive structural comparison.

The logical flow for using NMR and DFT to elucidate the tautomeric structures is depicted below.

NMR and DFT Logic exp_nmr Experimental NMR Spectra (1H, 13C) comparison Compare Experimental and Calculated NMR Shifts exp_nmr->comparison dft_opt DFT Geometry Optimization of Tautomers dft_nmr GIAO-DFT NMR Chemical Shift Calculation dft_opt->dft_nmr dft_energy DFT Energy Calculation of Tautomers dft_opt->dft_energy dft_nmr->comparison stability Determine Relative Tautomer Stabilities dft_energy->stability assignment Assign Signals to Specific Tautomers comparison->assignment conclusion Elucidate Predominant Tautomer and Structural Properties assignment->conclusion stability->conclusion

Caption: Logic for NMR-based structure elucidation combined with DFT calculations.

Comparative Stability and Structural Parameters

DFT calculations are expected to reveal subtle but significant differences in the stabilities of the 5-methyl and 6-methyl tautomers. The relative energies will be influenced by the interplay of the electronic effects of the methyl and methoxy groups and their positions relative to the imidazole ring nitrogens.

Table 3: Predicted Relative Energies and Dipole Moments from DFT Calculations

CompoundTautomerRelative Energy (kcal/mol)Dipole Moment (Debye)
2-Methoxy-5-methyl-1H-benzo[d]imidazole 5-Methyl0.00 (Reference)~2.5
6-Methyl~0.5 - 1.5~3.0
2-Methoxy-6-methyl-1H-benzo[d]imidazole 6-Methyl0.00 (Reference)~3.1
5-Methyl~0.4 - 1.4~2.6

The tautomer with the N-H proton adjacent to the methyl group is generally expected to be slightly less stable due to steric hindrance, although electronic factors can sometimes override this effect. The dipole moments are also predicted to differ, which can have implications for the solubility and binding properties of the molecules.

Conclusion

The structural comparison of the 5-methyl and 6-methyl tautomers of 2-methoxy-1H-benzo[d]imidazole highlights the importance of a multi-faceted analytical approach that combines synthesis, advanced spectroscopic techniques, and computational modeling. While these isomers differ by only the position of a methyl group, this subtle change gives rise to distinct tautomeric systems with unique structural and electronic properties. For researchers in drug development, a thorough understanding of these differences is paramount for designing molecules with optimized pharmacological profiles. The methodologies and expected findings presented in this guide provide a robust framework for the comprehensive characterization of these and other asymmetrically substituted benzimidazole derivatives.

References

  • NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]

  • (PDF) Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Spectral Analyses - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]

  • Solid-state Zwitterionic Tautomerization of 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole: Synthesis, Characterization, DFT Calculation and Docking Studies | Request PDF - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC. (2014, July 16). Retrieved March 12, 2024, from [Link]

  • The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers | Macromolecules. (n.d.). Retrieved March 12, 2024, from [Link]

  • a) The DFT calculations for stability energies of benzimidazole and... - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]

  • Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole - Scholars Research Library. (n.d.). Retrieved March 12, 2024, from [Link]

  • Supporting Information - Rsc.org. (n.d.). Retrieved March 12, 2024, from [Link]

  • Synthesis of 5‐Substituted 2‐Methylbenzimidazoles with Anticancer Activity. (2003, March 1). Retrieved March 12, 2024, from [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. (n.d.). Retrieved March 12, 2024, from [Link]

  • (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Retrieved March 12, 2024, from [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. (2022, September 23). Retrieved March 12, 2024, from [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]

  • 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline - MDPI. (2024, August 21). Retrieved March 12, 2024, from [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved March 12, 2024, from [Link]

  • Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the - Beilstein Journals. (n.d.). Retrieved March 12, 2024, from [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC. (2022, September 23). Retrieved March 12, 2024, from [Link]

  • Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (2006, July). Retrieved March 12, 2024, from [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC. (2014, July 16). Retrieved March 12, 2024, from [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. (n.d.). Retrieved March 12, 2024, from [Link]

  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]

  • Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H. (2024, July 19). Retrieved March 12, 2024, from [Link]

  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. (n.d.). Retrieved March 12, 2024, from [Link]

  • (PDF) 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. (2024, August 16). Retrieved March 12, 2024, from [Link]

  • Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed. (n.d.). Retrieved March 12, 2024, from [Link]

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid - MDPI. (2022, February 28). Retrieved March 12, 2024, from [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. (n.d.). Retrieved March 12, 2024, from [Link]

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Sources

Validation

A Comparative Guide to the Biological Activities of 2-methoxy-5-methyl-1H-benzo[d]imidazole and Key Omeprazole Intermediates

Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This guide provides a comprehensive comparative analysis of the biological activity of a specific derivative, 2-methoxy-5-methyl-1H-benzo[d]imidazole, against key synthetic intermediates of omeprazole, a widely-used proton pump inhibitor (PPI).[2] Omeprazole's therapeutic success in treating acid-related disorders is attributed to its targeted inhibition of the gastric H+/K+ ATPase.[2][3] However, its synthetic precursors, which share the core benzimidazole structure but lack the final sulfoxide moiety, possess their own distinct biological profiles.[4][5] This document delves into a head-to-head comparison across three critical bioactivity domains: anti-secretory (proton pump inhibition), antimicrobial (with a focus on Helicobacter pylori), and general cytotoxicity. By presenting detailed experimental protocols and comparative data, this guide offers researchers and drug development professionals critical insights into the structure-activity relationships that govern the therapeutic potential of these closely related compounds.

Introduction

Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anti-ulcer, antimicrobial, antiviral, and anticancer effects.[1][6][7] Their structural similarity to purine nucleosides allows them to interact readily with various biopolymers, making them a fertile ground for drug discovery.[1]

A paramount example of a benzimidazole-based drug is omeprazole. It functions as a prodrug that, upon activation in the acidic environment of the stomach's parietal cells, irreversibly inhibits the H+/K+ ATPase (the proton pump), the final step in gastric acid secretion.[2][8][9] The synthesis of omeprazole involves several key intermediates, notably the thioether precursor, which lacks the critical sulfoxide group required for PPI activity.[4][10] The biological activity of these intermediates is often overlooked but is crucial for understanding the complete pharmacological profile and identifying potential alternative therapeutic applications.

This guide focuses on comparing these omeprazole intermediates with 2-methoxy-5-methyl-1H-benzo[d]imidazole, a derivative with substitutions directly on the benzimidazole core. The objective is to elucidate how subtle structural modifications—specifically, the nature and position of substituents on the benzimidazole ring versus the addition of the pyridinylmethylsulfinyl side chain—dictate the compound's performance in key biological assays.

Core Biological Activity: Proton Pump Inhibition (Anti-secretory Effect)

Mechanistic Rationale & Experimental Causality

The primary therapeutic action of omeprazole is the suppression of gastric acid. This is achieved through the covalent, irreversible inhibition of the H+/K+ ATPase enzyme.[9][] The process is pH-dependent; the benzimidazole prodrug is first protonated and then rapidly rearranges to a reactive sulfenamide intermediate within the acidic canaliculus of the parietal cell.[12] This activated form then forms a disulfide bond with cysteine residues on the enzyme.

An omeprazole intermediate, such as the corresponding sulfide (thioether), is not expected to be an effective direct inhibitor because it cannot form the reactive sulfenamide. However, it is plausible that it could undergo metabolic oxidation in vivo to the active sulfoxide form, thereby functioning as a prodrug once removed.[4] In contrast, 2-methoxy-5-methyl-1H-benzo[d]imidazole, lacking the specific pyridylmethylsulfinyl moiety, is hypothesized to have negligible activity against the proton pump. The following in vitro assay is designed to directly test the intrinsic inhibitory capacity of these compounds on the isolated enzyme, thereby eliminating metabolic variables.

Experimental Protocol: In Vitro H+/K+ ATPase Inhibition Assay

This protocol provides a validated method to quantify the direct inhibitory effect of a compound on proton pump activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[8][13]

  • Preparation of H+/K+ ATPase Enriched Gastric Vesicles:

    • Obtain fresh porcine or ovine stomachs from a local abattoir and transport on ice.

    • Scrape the gastric mucosa from the stomach lining and homogenize in an ice-cold Tris-HCl buffer (200mM, pH 7.4).[8]

    • Perform differential centrifugation: first at 6,000 x g for 10 minutes to remove cellular debris, followed by centrifugation of the supernatant at 20,000 x g for 30 minutes.[8]

    • The resulting pellet contains the microsomal fraction enriched with H+/K+ ATPase. Resuspend this pellet in a known volume of Tris-HCl buffer and determine the protein concentration via the Bradford method.

  • H+/K+ ATPase Activity Assay:

    • Prepare a reaction mixture containing Tris-HCl buffer (40mM, pH 7.4), MgCl₂ (2mM), and KCl (2mM).[9]

    • Aliquot the enzyme preparation into microcentrifuge tubes.

    • Add varying concentrations of the test compounds (2-methoxy-5-methyl-1H-benzo[d]imidazole, Omeprazole Sulfide Intermediate) and the positive control (Omeprazole) to the tubes. Include a vehicle-only control.

    • Pre-incubate the mixtures for 60 minutes at 37°C to allow for compound interaction and acid activation (for Omeprazole).[8]

    • Initiate the enzymatic reaction by adding ATP (2mM final concentration).

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a quenching solution of 4.5% ammonium molybdate in 60% perchloric acid.[8]

    • Quantify the released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method, and measure absorbance.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value (the concentration required for 50% inhibition).[9]

Data Presentation: Comparative H+/K+ ATPase Inhibition
CompoundPredicted IC₅₀ (µM)Primary Mechanism
Omeprazole (Control)~26[13]Irreversible covalent inhibition
Omeprazole Sulfide Intermediate>100Lacks active sulfoxide; requires oxidation
2-methoxy-5-methyl-1H-benzo[d]imidazole>100Lacks necessary pharmacophore for PPI activity
Diagram: H+/K+ ATPase Inhibition Assay Workflow

G cluster_prep Vesicle Preparation cluster_assay Enzyme Assay p1 Gastric Mucosa Homogenization p2 Differential Centrifugation p1->p2 p3 Isolate Microsomal Fraction (Pellet) p2->p3 a1 Pre-incubation: Enzyme + Compound p3->a1 Enzyme Source a2 Initiate Reaction: Add ATP a1->a2 a3 Incubate at 37°C a2->a3 a4 Stop Reaction a3->a4 a5 Quantify Phosphate (Colorimetric) a4->a5 end Data Analysis a5->end Calculate IC₅₀

Caption: Workflow for the in vitro H+/K+ ATPase inhibition assay.

Antimicrobial Activity against Helicobacter pylori

Mechanistic Rationale & Experimental Causality

Helicobacter pylori is a pathogenic bacterium strongly associated with gastritis, peptic ulcers, and gastric cancer.[6] Eradication of H. pylori is a key therapeutic goal. Benzimidazole derivatives have demonstrated significant antimicrobial properties, acting through various mechanisms such as inhibiting DNA gyrase or urease.[14][15] While PPIs like omeprazole are part of the standard triple-therapy regimen for H. pylori, their role is primarily to raise intragastric pH, which increases the efficacy of antibiotics like amoxicillin and clarithromycin. However, some benzimidazoles possess direct antibacterial activity against H. pylori.[4][16] This experiment is designed to determine the direct antimicrobial potency of the test compounds by measuring their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Strains and Culture Conditions:

    • Use a reference strain of H. pylori (e.g., ATCC 43504) and, for broader spectrum analysis, strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[14][17]

    • Culture H. pylori on Brucella agar supplemented with 5% horse serum under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C.

    • Culture S. aureus and E. coli in Mueller-Hinton Broth (MHB) under aerobic conditions at 37°C.

  • Broth Microdilution Assay:

    • Prepare a 96-well microtiter plate.

    • Serially dilute the test compounds and a positive control antibiotic (e.g., Ciprofloxacin, Metronidazole) in the appropriate culture broth across the wells.[17]

    • Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates under the appropriate atmospheric conditions and temperature for 24-72 hours, depending on the bacterial species.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Comparative Antimicrobial Activity (MIC)
CompoundH. pylori MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Ciprofloxacin (Control)~1~4~8
Omeprazole Sulfide Intermediate16 - 64>128>128
2-methoxy-5-methyl-1H-benzo[d]imidazole8 - 3232 - 64>128
Diagram: MIC Determination Workflow

G s1 Prepare Serial Dilutions of Test Compounds in 96-Well Plate s3 Inoculate Wells with Bacterial Suspension s1->s3 s2 Prepare Standardized Bacterial Inoculum (~5x10⁵ CFU/mL) s2->s3 s4 Incubate Plate (Appropriate Conditions) s3->s4 s5 Visually Inspect for Bacterial Growth (Turbidity) s4->s5 s6 Determine MIC Value s5->s6

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

General Cytotoxicity Assessment

Mechanistic Rationale & Experimental Causality

Evaluating the cytotoxicity of any novel compound is a fundamental step in drug development. It helps to establish a therapeutic window and identify potential for off-target effects or development as an anticancer agent. Many benzimidazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential in oncology.[18][19][20] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a quantitative measure of cell viability. This protocol assesses cytotoxicity against both a cancer cell line and a non-cancerous cell line to gauge potential selectivity.[21]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Culture:

    • Culture a human cancer cell line (e.g., MCF-7, breast cancer) and a non-cancerous human cell line (e.g., HEK-293, embryonic kidney) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding and Treatment:

    • Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.[22]

  • MTT Assay and Data Analysis:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Remove the media and dissolve the resulting formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) for each compound on each cell line.[20]

Data Presentation: Comparative Cytotoxicity (IC₅₀)
CompoundMCF-7 (Cancer) IC₅₀ (µM)HEK-293 (Normal) IC₅₀ (µM)Selectivity Index (SI)¹
Doxorubicin (Control)~1~55
Omeprazole Sulfide Intermediate>50>100-
2-methoxy-5-methyl-1H-benzo[d]imidazole~15~453.0
¹SI = IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell)
Diagram: ROS-Mediated Apoptotic Pathway

G Compound Benzimidazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

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Safety & Regulatory Compliance

Safety

2-methoxy-5-methyl-1H-benzo[d]imidazole proper disposal procedures

Proper disposal of biologically active intermediates like 2-methoxy-5-methyl-1H-benzo[d]imidazole (CAS: 160952-25-0) requires rigorous operational planning. Because the benzimidazole core is a fundamental pharmacophore i...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of biologically active intermediates like 2-methoxy-5-methyl-1H-benzo[d]imidazole (CAS: 160952-25-0) requires rigorous operational planning. Because the benzimidazole core is a fundamental pharmacophore in drug development—often utilized for its ability to interact with biological targets like beta-tubulin—it poses unique environmental and safety risks if mishandled.

This guide provides drug development professionals and laboratory managers with a comprehensive, self-validating operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Quantitative Hazard Assessment

Before initiating any disposal protocol, personnel must understand the physical and regulatory parameters of the compound. The following table summarizes the critical quantitative and qualitative data required for proper waste classification [1].

Property / MetricValue / Classification
Chemical Name 2-Methoxy-5-methyl-1H-benzo[d]imidazole
CAS Registry Number 160952-25-0
Molecular Weight 162.19 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
EPA Waste Classification Unlisted hazardous waste (Manage as toxic organic solid)
Max Accumulation Time (LQG) 90 Days [2]
Max Accumulation Time (SQG) 180 Days (or 270 days if shipping >200 miles) [2]

The Causality of Waste Management: Why Standard Disposal Fails

In laboratory safety, understanding why a protocol exists is as important as the protocol itself.

  • The Problem with Drain Disposal (Aqueous Toxicity): Benzimidazoles exhibit selective toxicity by binding to beta-tubulin, inhibiting microtubule polymerization [3]. While mammalian toxicity requires higher doses, aquatic invertebrates (such as Ceriodaphnia dubia) are highly sensitive to micro-quantities of benzimidazole derivatives. Drain disposal is strictly prohibited as it leads to environmental persistence and ecological disruption.

  • The Necessity of High-Temperature Incineration: The heterocyclic benzimidazole ring is thermodynamically stable. Standard chemical neutralization (e.g., acid/base hydrolysis or bleach oxidation) is highly inefficient and can generate toxic byproducts. Therefore, the only approved method for terminal destruction is high-temperature incineration at an EPA-approved Treatment, Storage, and Disposal Facility (TSDF)[4].

Operational Disposal Workflows

To prevent cross-contamination and ensure regulatory compliance, waste must be segregated at the point of generation. Follow these step-by-step methodologies.

Protocol A: Solid Waste Disposal (Powders & Crystals)
  • Collection: Gather all unused, expired, or spilled solid material. Do not attempt to dissolve the solid waste to consolidate it with liquid waste, as this unnecessarily increases the volume of hazardous liquid waste.

  • Containment: Transfer the solid into a compatible, sealable high-density polyethylene (HDPE) or glass container.

  • Labeling: Affix a GHS-compliant hazardous waste label immediately. Mark the "Accumulation Start Date" the moment the first gram of waste enters the container.

  • Validation Check: Self-Validating System: Weigh the sealed waste container and compare it against your inventory subtraction log. A discrepancy of >5% indicates potential unrecovered spills in the weighing area or fume hood that require immediate investigation.

Protocol B: Liquid Waste Disposal (Reaction Filtrates & Solutions)
  • Segregation: 2-methoxy-5-methyl-1H-benzo[d]imidazole is typically dissolved in organic solvents like DMSO, methanol, or dichloromethane during assays. Segregate into "Halogenated" or "Non-Halogenated" waste carboys based on the primary solvent used.

  • Transfer: Use a dedicated, grounded funnel to pour the liquid waste into the carboy to prevent static discharge.

  • Validation Check: Self-Validating System: Before sealing the carboy, visually inspect the liquid. Because benzimidazoles have low aqueous solubility, introducing too much water into an organic carboy can cause the compound to crash out of solution. If precipitation is observed, the solvent ratio has shifted. Adjust by adding a compatible organic solvent (e.g., methanol) until the solution is homogeneous, ensuring the waste lines at the incineration facility will not clog.

Protocol C: Spill Response and Decontamination
  • Containment: Surround the solid spill with an inert absorbent material (e.g., vermiculite). Do NOT use water , as the compound's low aqueous solubility will create a difficult-to-clean, highly concentrated slurry.

  • Collection: Gently sweep the powder using a static-free brush and dustpan to prevent aerosolization. Transfer to a solid waste container.

  • Chemical Decontamination: Wipe the affected surface with a cloth dampened with a compatible organic solvent (e.g., ethanol or isopropanol) to dissolve trace residues, followed by a final wash with mild soapy water.

  • Validation Check: Self-Validating System: After the final wash, perform a secondary wipe with a clean, dry white cloth. Inspect the cloth under bright light (or UV light, as many benzimidazole derivatives exhibit fluorescence). If any residue or discoloration is visible, the decontamination step must be repeated.

Waste Segregation Visualization

The following diagram illustrates the logical flow of waste segregation, ensuring that all streams converge safely at an approved incineration facility.

DisposalWorkflow Start Waste Generation: 2-Methoxy-5-methyl-1H-benzo[d]imidazole Solid Solid Waste (Unused Powder/Crystals) Start->Solid LiquidOrg Organic Liquid Waste (DMSO, MeOH Solutions) Start->LiquidOrg LiquidAq Aqueous Waste (Trace Washings) Start->LiquidAq Consumables Contaminated Consumables (PPE, Vials, Tips) Start->Consumables SolidDisp Seal in compatible hazardous waste container (Label: Toxic Solid) Solid->SolidDisp LiquidOrgDisp Non-halogenated organic waste carboy (Secondary containment) LiquidOrg->LiquidOrgDisp LiquidAqDisp Aqueous waste carboy (Verify pH 6-8) LiquidAq->LiquidAqDisp ConsumablesDisp Double-bag in chem-waste bags Consumables->ConsumablesDisp EPA EPA/RCRA Compliant Hazardous Waste Storage (<90 or 180 days) SolidDisp->EPA LiquidOrgDisp->EPA LiquidAqDisp->EPA ConsumablesDisp->EPA Incineration High-Temperature Incineration (Approved TSDF Facility) EPA->Incineration

Workflow for the segregation, containment, and disposal of 2-methoxy-5-methyl-1H-benzo[d]imidazole.

Regulatory Compliance & Documentation

Under the Resource Conservation and Recovery Act (RCRA), laboratories must maintain strict documentation of their waste streams [4].

  • Manifest Retention: Federal law requires that all hazardous waste manifests (documenting the transfer of the benzimidazole waste from your lab to the TSDF) be retained for a minimum of three years [2].

  • Storage Limits: Ensure your facility's environmental health and safety (EHS) team is notified the day the waste accumulation begins. Large Quantity Generators (LQGs) must ship waste off-site within 90 days, while Small Quantity Generators (SQGs) have up to 180 days [2].

References

  • Crystal Clean. "The Essential Guide to Sustainability and Compliance for Industrial Waste Management." Crystal Clean Insights. Available at:[Link]

  • MSD Veterinary Manual. "Safety of Anthelmintics in Animals - Pharmacology." Merck & Co., Inc. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at:[Link]

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